2-Methoxyphenyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLQSPNQAVRJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391804 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-75-6 | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyphenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyphenyl Chloroformate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-methoxyphenyl chloroformate, a versatile reagent with significant applications in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis methodologies, reactivity, and its strategic role in the construction of complex molecular architectures.
Core Compound Identification and Properties
This compound, a key building block in organic chemistry, is identified by the CAS Number 2293-75-6 .[1] Its molecular structure and fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2293-75-6 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1] |
| Appearance | Solid | Commercially available data |
| Boiling Point | 244 °C (lit.) | [2] |
| Density | 1.253 g/mL at 25 °C (lit.) | [2] |
| Synonyms | Guaiacyl chloroformate, Salicyl chloroformate methyl ether | [1] |
Synthesis of this compound: A Laboratory-Scale Protocol
The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with a phosgene equivalent. For laboratory-scale preparations where the handling of highly toxic phosgene gas is undesirable, triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative.[3] The following protocol details a representative synthesis of this compound from 2-methoxyphenol (guaiacol) using triphosgene.
Causality Behind Experimental Choices:
-
Triphosgene as a Phosgene Source: Triphosgene, in the presence of a tertiary amine catalyst, controllably decomposes to generate phosgene in situ, minimizing the risks associated with handling gaseous phosgene.[3]
-
Inert Solvent: Anhydrous toluene is used as the solvent to prevent the hydrolysis of the chloroformate product and the phosgene intermediate.
-
Base: Sodium carbonate is a mild base used to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[4]
-
Catalyst: A catalytic amount of dimethylformamide (DMF) can be used to facilitate the decomposition of triphosgene.
-
Low-Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the phenoxide and the in-situ generated phosgene, preventing side reactions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphosgene (0.34 equivalents) and anhydrous toluene.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of 2-methoxyphenol (1.0 equivalent) and a mild base such as pyridine or triethylamine (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel to the stirred triphosgene solution over 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated pyridinium hydrochloride. The filtrate is then carefully concentrated under reduced pressure to remove the toluene.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.
Reaction with Amines to Form Carbamates
A primary application of this compound is its reaction with primary and secondary amines to form stable carbamate linkages.[4][5][6][7] This reaction is fundamental in peptide synthesis and the introduction of protecting groups. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of Carbamate Formation.
Role as a Protecting Group in Drug Development
In the multistep synthesis of complex drug molecules, it is often necessary to temporarily block the reactivity of certain functional groups to achieve chemoselectivity in subsequent reactions. The carbamate functionality, readily formed from this compound, serves as an excellent protecting group for amines.[6][7]
The 2-methoxyphenyl carbamate group offers a balance of stability under various reaction conditions and can be removed under specific, often mild, deprotection conditions. This strategic use of protecting groups is a critical aspect of modern drug development, enabling the synthesis of intricate molecular architectures.
Applications in Medicinal Chemistry and Drug Discovery
The carbamate functional group is a prevalent motif in a wide array of approved therapeutic agents.[4][5] Its ability to act as a stable amide bond isostere and to participate in hydrogen bonding interactions makes it a valuable component in drug design. While a direct synthesis of a blockbuster drug using this compound may not be prominently published, its utility as a reagent for introducing the 2-methoxyphenyl carbamoyl group is of significant interest to medicinal chemists.
For instance, in the development of novel therapeutics, the derivatization of lead compounds with various carbamates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The 2-methoxyphenyl group, with its specific steric and electronic properties, can influence a drug candidate's solubility, metabolic stability, and target binding affinity.
A notable example of a drug class where carbamate linkages are crucial is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. While not directly involving this compound, the underlying principle of using a carbamoylating agent to interact with the active site of an enzyme is a key concept in drug action.
Safety and Handling
This compound is a corrosive and toxic substance.[1] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H318 | Causes serious eye damage |
Source: PubChem CID 3362143[1]
In case of accidental exposure, immediate medical attention is required. Skin contact should be addressed by washing the affected area thoroughly with soap and water. Eye contact requires flushing with copious amounts of water for at least 15 minutes.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its ability to readily form stable carbamates makes it an important tool for the introduction of protecting groups and for the synthesis of bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers to effectively harness its potential in the creation of novel therapeutics.
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An In-Depth Technical Guide to (2-methoxyphenyl) carbonochloridate: Synthesis, Properties, and Application
Abstract: This technical guide provides a comprehensive overview of (2-methoxyphenyl) carbonochloridate, a key reagent in advanced organic synthesis. Known commonly as guaiacol chloroformate, this compound serves as a valuable precursor for the introduction of the 2-methoxyphenoxycarbonyl (Moc) group, a moiety with applications in the synthesis of complex molecules and pharmaceutical intermediates. This document details the compound's physicochemical properties, provides an expert analysis of its expected spectroscopic signature, outlines a detailed laboratory-scale synthesis protocol with mechanistic insights, discusses its core reactivity, and establishes rigorous safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this versatile chemical entity.
Core Characteristics: Physicochemical and Spectroscopic Profile
(2-methoxyphenyl) carbonochloridate is an aromatic chloroformate derived from guaiacol (2-methoxyphenol). The molecule's utility is defined by the juxtaposition of a stable methoxy-substituted phenyl ring and a highly reactive carbonochloridate functional group. This structure makes it an effective electrophilic reagent for derivatizing nucleophiles such as amines and alcohols.
Physicochemical Properties
A summary of the essential physicochemical and identifying properties of (2-methoxyphenyl) carbonochloridate is presented below. These data are critical for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Reference(s) |
| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1][2][3] |
| Synonyms | 2-Methoxyphenyl chloroformate, Guaiacol chloroformate | [2] |
| CAS Number | 2293-75-6 | [2][3] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [2][3][4] |
| Appearance | Solid | [4] |
| Boiling Point | 244 °C (lit.) | [3] |
| Density | 1.253 g/mL at 25 °C (lit.) | [3] |
| InChIKey | VDLQSPNQAVRJND-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC=CC=C1OC(=O)Cl | [1] |
Expected Spectroscopic Signature
While specific spectral datasets for every compound are not always published, a scientist experienced in structural elucidation can predict the characteristic spectroscopic fingerprint based on the molecule's functional groups.[5][6][7] This predictive analysis is fundamental for reaction monitoring (e.g., via IR) and final product confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the highly polar carbonyl group of the chloroformate. A strong, sharp absorption band is expected in the region of 1775-1795 cm⁻¹ , which is characteristic for the C=O stretch in acid chlorides and chloroformates. Other key signals would include C-O stretching vibrations around 1100-1300 cm⁻¹ and bands corresponding to the aromatic ring (C=C stretching ~1600 cm⁻¹ and C-H stretching >3000 cm⁻¹). The absence of a broad O-H band (from the guaiacol starting material) is a key indicator of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be distinct. The methoxy group (-OCH₃) protons will appear as a sharp singlet at approximately 3.8-3.9 ppm . The four protons on the aromatic ring will appear in the aromatic region (6.8-7.5 ppm ), likely as a complex multiplet due to ortho, meta, and para coupling.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The most downfield signal would be the carbonyl carbon of the chloroformate group, expected around 150-155 ppm . The methoxy carbon should appear around 55-60 ppm . The six aromatic carbons will resonate in the typical 110-155 ppm range, with the carbon attached to the chloroformate oxygen and the carbon attached to the methoxy group being the most chemically shifted.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ at m/z 186. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be a definitive feature.[2] Common fragmentation pathways would include the loss of chlorine (Cl•) to give a fragment at m/z 151, and the loss of the entire chloroformyl group (•COCl) to give the 2-methoxyphenoxy radical cation at m/z 123.
Synthesis Protocol and Mechanistic Pathway
The standard synthesis of aryl chloroformates involves the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). The following protocol is based on established methods for chloroformate synthesis and is adapted for (2-methoxyphenyl) carbonochloridate.[8][9]
Experimental Workflow: Synthesis from Guaiacol
This protocol describes the synthesis using triphosgene, which is a solid and thus safer to handle than gaseous phosgene. The reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Triphosgene
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
Step-by-Step Protocol:
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Causality: Chloroformates and the triphosgene reagent are highly sensitive to moisture. An anhydrous, inert atmosphere prevents hydrolysis of the reagent and product, which would otherwise lead to undesired side products and reduced yield.[10]
-
-
Reagent Charging: In the flask, dissolve guaiacol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous toluene. Cool the solution to 0 °C using an ice bath.
-
Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial because the accumulation of acid can lead to side reactions. Cooling the reaction to 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts like diaryl carbonates.
-
-
Triphosgene Addition: Separately, dissolve triphosgene (0.35 eq) in anhydrous toluene and load this solution into the addition funnel. Add the triphosgene solution dropwise to the stirred guaiacol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Triphosgene is a stable solid that decomposes in the presence of a catalyst (like pyridine) to generate three molecules of phosgene in situ. Slow, controlled addition is essential to manage the reaction rate and temperature, preventing runaway reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt that has precipitated.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure (2-methoxyphenyl) carbonochloridate.
-
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution pathway. The guaiacol, deprotonated by pyridine to form the more nucleophilic guaiacolate, attacks a carbonyl carbon of phosgene (generated in situ). The tetrahedral intermediate then collapses, expelling a chloride ion to form the final product.
Caption: Mechanism for the formation of (2-methoxyphenyl) carbonochloridate.
Reactivity and Synthetic Applications
The primary utility of (2-methoxyphenyl) carbonochloridate lies in the high reactivity of the acyl chloride moiety. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.
-
Formation of Carbamates: Its reaction with primary or secondary amines yields N-alkoxycarbonyl derivatives known as carbamates. This reaction is often used to install a protecting group on an amine, which can be removed under specific conditions later in a synthetic sequence.
-
Formation of Carbonates: Reaction with alcohols or phenols produces carbonates. This can be used to link two different molecular fragments or to protect hydroxyl groups.
The 2-methoxyphenyl (guaiacyl) portion of the molecule can modulate the properties of the resulting carbamate or carbonate, potentially influencing stability, solubility, or even biological activity in drug development contexts.
Safety, Handling, and Storage
(2-methoxyphenyl) carbonochloridate is a hazardous substance and must be handled with stringent safety protocols.
Hazard Identification
Based on aggregated GHS data, this compound poses significant health risks.[2]
-
H301 (Toxic if swallowed): Ingestion can be highly toxic.
-
H314 (Causes severe skin burns and eye damage): The compound is corrosive and will cause severe damage upon contact with skin or eyes.
-
H318 (Causes serious eye damage): This indicates a high risk of irreversible eye damage.
Safe Handling Protocols
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[11]
-
Incompatibilities: Keep away from water, moisture, strong bases, and strong oxidizing agents. Contact with water will lead to hydrolysis, generating corrosive HCl gas.
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills, and dispose of it as hazardous waste. Do not use water.
Storage
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10] The container must be tightly sealed to prevent moisture ingress. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
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Synthesis of 2-Methoxyphenyl chloroformate from guaiacol
An In-Depth Technical Guide to the Synthesis of 2-Methoxyphenyl Chloroformate from Guaiacol
Executive Summary
This compound is a valuable chemical intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the reactive chloroformate group, which serves as an efficient acylating agent for introducing the 2-methoxyphenoxycarbonyl moiety. This guide provides a comprehensive overview of the synthesis of this compound from guaiacol (2-methoxyphenol). We delve into the underlying reaction mechanisms, compare various phosgenating agents with a focus on laboratory safety and scalability, and present a detailed, field-proven experimental protocol. Furthermore, this document outlines robust analytical methods for product characterization and validation, alongside critical safety and handling procedures. This paper is intended for chemists, researchers, and process development scientists engaged in synthetic organic chemistry.
Introduction: The Role and Properties of this compound
This compound, also known as guaiacyl chloroformate, is an aromatic organic compound featuring a chloroformate functional group attached to a guaiacol backbone.[1] This structure makes it an important reagent for creating carbonates and carbamates, which are key linkages in many biologically active molecules.[2][3] The reaction of a chloroformate with an amine, for instance, is a standard and reliable method for carbamate bond formation.[3][4]
The physical and chemical properties of the target compound are crucial for its handling, reaction monitoring, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2293-75-6 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | |
| Appearance | Liquid | |
| Density | 1.253 g/mL at 25 °C | [5] |
| Boiling Point | 244 °C | [5] |
Synthesis Overview: The Phosgenation of Phenols
The conversion of a phenol, such as guaiacol, to its corresponding chloroformate is achieved through acylation with phosgene (COCl₂) or a suitable phosgene equivalent. This reaction is a cornerstone of industrial and laboratory organic synthesis.
The Core Reaction and Mechanism
The fundamental transformation involves the nucleophilic attack of the phenolic oxygen of guaiacol on the electrophilic carbonyl carbon of a phosgenating agent. The reaction can be catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide anion.
The general mechanism proceeds as follows:
-
Activation of Guaiacol (Optional but Recommended): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or pre-formation of a phenoxide with NaOH), the hydroxyl proton of guaiacol is abstracted, forming the guaiacolate anion. This significantly enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The guaiacolate anion attacks the carbonyl carbon of the phosgenating agent.
-
Elimination: A chloride ion is eliminated, forming the final this compound product.
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An In-depth Technical Guide to the Spectral Data Analysis of 2-Methoxyphenyl Chloroformate
Introduction: The Imperative of Spectral Analysis
2-Methoxyphenyl chloroformate is a bifunctional molecule featuring an aromatic ring, an ether linkage, and a reactive chloroformate group. This combination of functionalities makes it a valuable building block, but also necessitates rigorous quality control and structural verification. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. They provide a non-destructive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide will deconstruct the ¹H NMR, ¹³C NMR, and FT-IR spectra to provide a comprehensive analytical portrait of the compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and highly effective sampling technique that requires minimal to no sample preparation.[1][2][3] The IR spectrum provides direct evidence for the key functional groups within the molecule.
Key IR Spectral Features of this compound
The analysis of the IR spectrum focuses on identifying the vibrations of the most characteristic bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance & Rationale |
| ~1785 cm⁻¹ | C=O Stretch | Chloroformate | This is the most diagnostic peak. The high frequency is characteristic of an acyl chloride, where the electronegative chlorine atom withdraws electron density from the carbonyl, strengthening the C=O bond and increasing its vibrational frequency compared to a standard ketone or ester. |
| ~3100-3000 cm⁻¹ | C-H Stretch | Aromatic (sp²) | These peaks confirm the presence of C-H bonds on the benzene ring. |
| ~2950-2850 cm⁻¹ | C-H Stretch | Methoxy (sp³) | These absorptions are characteristic of the C-H bonds in the methyl group of the methoxy substituent. |
| ~1600 & 1495 cm⁻¹ | C=C Stretch | Aromatic Ring | These two bands are typical for the skeletal vibrations of a benzene ring. |
| ~1250 cm⁻¹ | C-O Stretch | Aryl Ether | This strong absorption corresponds to the asymmetric stretching of the Ar-O-CH₃ ether linkage. |
| ~1180 cm⁻¹ | C-O Stretch | Chloroformate | This band arises from the C-O single bond stretching within the O-(C=O)-Cl group. |
| ~750 cm⁻¹ | C-H Bend | Ortho-disubstituted Aromatic | This strong out-of-plane bending vibration is highly characteristic of a 1,2-disubstituted benzene ring. |
The presence of a very strong band around 1785 cm⁻¹ is the most compelling evidence for the chloroformate functional group. The combination of this peak with the characteristic aromatic and ether stretches provides a definitive IR fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and relative number of each type of atom.[4][5]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum maps the environments of all hydrogen atoms in the molecule. Key information derived includes the chemical shift (position of the signal), integration (relative number of protons), and multiplicity (splitting pattern).[4]
Expected Signals:
-
Methoxy Protons (-OCH₃): A singlet, integrating to 3 hydrogens. Its proximity to the electron-withdrawing oxygen atom will shift it downfield.
-
Aromatic Protons (Ar-H): Four protons on the benzene ring. Due to the ortho-substitution pattern, these protons are chemically distinct and will likely form a complex, overlapping multiplet. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloroformate group.
Interpreted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Causality |
| ~7.40 - 7.15 | 4H | Multiplet (m) | Ar-H | This complex pattern arises from the four adjacent, non-equivalent protons on the 1,2-disubstituted ring. The electron-withdrawing chloroformate group deshields these protons, causing them to appear in this downfield region. The ortho- and meta- coupling interactions create the complex multiplicity.[6] |
| ~3.90 | 3H | Singlet (s) | -OCH₃ | This signal corresponds to the three protons of the methoxy group. Its chemical shift is downfield due to the deshielding effect of the attached oxygen atom. It is a singlet because there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), proton-carbon coupling is typically decoupled, resulting in a spectrum where each unique carbon atom appears as a single line.[5]
Expected Signals: Based on the molecule's structure (C₈H₇ClO₃), there are 8 carbon atoms. Due to the lack of symmetry, all 8 carbons are in unique chemical environments and should produce 8 distinct signals.
Interpreted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality | | :--- | :--- | :--- | :--- | | ~152.0 | C=O | The carbonyl carbon of the chloroformate is highly deshielded due to the direct attachment of two electronegative atoms (O and Cl), causing it to appear far downfield.[7] | | ~150.5 | Ar C-OCH₃ | This quaternary aromatic carbon is attached to the methoxy oxygen. Oxygen's strong electron-donating resonance effect deshields this carbon, placing it significantly downfield. | | ~140.0 | Ar C-O(CO)Cl | This quaternary aromatic carbon is attached to the chloroformate oxygen. The strong inductive electron-withdrawing effect of the chloroformate group deshields this carbon. | | ~128.5 | Ar C-H | Aromatic methine carbon. | | ~127.0 | Ar C-H | Aromatic methine carbon. | | ~121.0 | Ar C-H | Aromatic methine carbon. | | ~112.5 | Ar C-H | Aromatic methine carbon. The specific assignments of the four Ar C-H carbons can be complex but they all fall within the expected aromatic region (110-150 ppm).[8] | | ~56.0 | -OCH₃ | The methoxy carbon is in the typical range for an sp³ carbon attached to an oxygen atom (~50-65 ppm).[7][9][10] |
Experimental Protocols & Workflows
Scientific integrity demands reproducible methodologies. The following protocols represent standard, self-validating procedures for acquiring high-quality spectral data.
Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is ideal for liquid samples as it requires no preparation.[1][2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press arm to ensure good contact between the sample and the crystal (for liquids, this is often not strictly necessary but ensures consistency).
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), and then allow it to air dry completely.
Protocol for NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[11][12][13][14]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this compound.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required, tetramethylsilane (TMS) is often pre-mixed in the solvent by the manufacturer to serve as a reference at 0.00 ppm.
-
Transfer: Gently swirl the vial to ensure the sample is completely dissolved. Using a clean Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube.[11] Ensure there is no particulate matter.
-
Labeling: Cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer.
Visualized Workflow and Data Relationships
Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the analytical workflow.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
The orthogonal data from FT-IR, ¹H NMR, and ¹³C NMR spectroscopy provide a cohesive and unambiguous structural confirmation of this compound. The IR spectrum confirms the presence of the critical chloroformate C=O, ether, and ortho-disubstituted aromatic functionalities. The ¹H and ¹³C NMR spectra provide a precise map of the hydrogen and carbon frameworks, respectively, fully consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in the material's identity and is a foundational component of quality control in chemical research and development.
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Safety, handling, and storage of 2-Methoxyphenyl chloroformate
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Methoxyphenyl chloroformate
Authored by a Senior Application Scientist
This guide provides comprehensive safety protocols and handling procedures for this compound (CAS 2293-75-6), a reactive chemical intermediate used in complex organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity in research and drug development environments. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
Understanding the Inherent Risks: A Hazard Analysis
This compound is a potent chemical that demands rigorous safety measures. Its primary hazards stem from its high reactivity, particularly with nucleophiles, and its corrosive and toxic nature.
GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that underscore the need for caution.[1][2]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed, indicating that even small amounts ingested can cause serious harm.[1][2]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage upon contact.[1][2] This is due to its rapid hydrolysis to hydrochloric acid and guaiacol upon contact with moisture.
-
Serious Eye Damage (Category 1): Poses a high risk of causing irreversible damage to the eyes.[1]
These classifications necessitate the use of robust personal protective equipment (PPE) and stringent handling protocols at all times.
Physicochemical Properties and Associated Risks
A clear understanding of the compound's properties is fundamental to anticipating its behavior and mitigating risks.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₈H₇ClO₃[1] | Indicates the presence of a reactive chloroformate group. |
| Molecular Weight | 186.59 g/mol [1] | Standard molecular weight for a small organic molecule. |
| Appearance | Liquid[3] | Poses a splash and vapor inhalation risk. |
| Boiling Point | 244 °C (lit.)[3] | Low volatility at room temperature, but vapor pressure increases with heat. |
| Density | 1.253 g/mL at 25 °C (lit.)[3] | Heavier than water. |
| Reactivity | Moisture sensitive[4][5] | Reacts with water, alcohols, amines, bases, and strong oxidizing agents.[4][5] This reactivity is the basis for its synthetic utility but also a primary hazard. |
| Decomposition | Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][6] | Heating must be carefully controlled, and all reactions should be conducted in a well-ventilated fume hood. |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is non-negotiable.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood.[4][7] This is critical to prevent inhalation of any vapors, which can cause respiratory irritation.[8]
-
Safety Shower and Eyewash Station: An emergency eyewash station and safety shower must be immediately accessible in the laboratory.[4][9] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] Due to the severe corrosive nature of the compound, a full face shield worn over safety goggles is required when handling larger quantities or when there is a significant splash risk.[11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Double-gloving (wearing two pairs of gloves) is strongly recommended to provide an extra layer of protection.[12] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered.[10] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash potential, a chemical-resistant apron over the lab coat is necessary.[10]
-
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be required for emergency situations or if engineering controls fail.[4][12] All personnel who may need to use a respirator must be properly trained and fit-tested.[13]
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// Edges start -> assess_task; assess_task -> select_eye; assess_task -> select_skin; assess_task -> fume_hood;
select_eye -> goggles [label="Low Splash Risk"]; select_eye -> face_shield [label="High Splash Risk"];
select_skin -> lab_coat; select_skin -> gloves; lab_coat -> apron [label="High Splash Risk"];
fume_hood -> no_respirator [label="Yes, functioning properly"]; fume_hood -> respirator [label="No or Malfunctioning"];
goggles -> end_ppe; face_shield -> end_ppe; apron -> end_ppe; gloves -> end_ppe; no_respirator -> end_ppe; respirator -> end_ppe; } caption [label="Fig 1: Decision workflow for selecting appropriate PPE.", shape=plaintext, fontsize=10]; }
Standard Operating Procedures: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area.
-
Storage Location: Store this compound in a designated, well-ventilated, cool, and dry area, away from incompatible materials.[4] A corrosives cabinet is appropriate.
-
Temperature: Refrigerated storage (2-8°C) is often recommended to minimize decomposition and pressure buildup.[14]
-
Incompatible Materials: Segregate from bases, strong oxidizing agents, alcohols, and amines to prevent violent reactions.[4][5]
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture, which can cause hydrolysis and lead to the evolution of HCl gas, creating pressure inside the container.[4][8]
Handling and Use Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operating properly. Have spill cleanup materials readily available.
-
Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially when transferring or aliquoting.[14]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture. Avoid pouring directly from the bottle if possible.
-
Reaction Quenching: Reactions involving this compound should be quenched carefully. A slow addition of a suitable quenching agent (e.g., a solution of sodium bicarbonate or a secondary amine in an appropriate solvent) is recommended. Be aware that quenching will produce CO2 gas, so the reaction vessel must be adequately vented.[7]
-
Decontamination: All glassware and equipment that have been in contact with the chemical must be thoroughly decontaminated. A common procedure is to rinse with a solvent (e.g., acetone), followed by a careful quench with a basic solution (like dilute sodium hydroxide or sodium bicarbonate), and then a final wash with water and detergent.
Emergency Procedures: Planning for the Unexpected
Preparedness is key to effectively managing any incidents.[15]
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[16][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[18]
-
Decontaminate the spill area with a suitable solution (e.g., 10% sodium bicarbonate), followed by a soap and water wash.[19]
-
-
Major Spill (outside a fume hood or a large volume):
-
Alert others and activate the fire alarm if the spill is large or involves volatile, flammable materials.[19]
-
Close the laboratory doors to contain vapors.[16]
-
Call emergency services and provide them with the chemical name, location, and approximate quantity of the spill.[15]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[16]
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][20]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[8][20] Ingestion can cause severe damage and perforation of the digestive tract.[5]
Waste Disposal
All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical contents.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4][18]
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Foreword: Understanding the Reactivity of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Hydrolysis and Stability of 2-Methoxyphenyl Chloroformate
This compound, also known as guaiacol chloroformate, is a reactive chemical intermediate valued in organic synthesis, particularly for the introduction of the 2-methoxyphenoxycarbonyl protecting group and in the preparation of carbonates and carbamates. Its utility is intrinsically linked to its reactivity, which is dominated by the susceptibility of the chloroformate group to nucleophilic attack. A comprehensive understanding of its hydrolysis and stability is therefore not merely academic; it is a critical prerequisite for successful process development, optimization, and ensuring the safety and reproducibility of synthetic protocols.
This guide provides an in-depth exploration of the chemical behavior of this compound in aqueous environments and under various storage conditions. We will dissect the mechanisms of its degradation, quantify the factors that govern its stability, and present validated experimental protocols for its analysis. The insights herein are curated for researchers, chemists, and drug development professionals who handle this reagent and require a deep, practical understanding of its characteristics.
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's intrinsic properties. These data are essential for safe handling, reaction design, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 244 °C (lit.) | [2] |
| Density | 1.253 g/mL at 25 °C (lit.) | [2] |
| IUPAC Name | (2-methoxyphenyl) carbonochloridate | [1] |
| CAS Number | 2293-75-6 | [1][3] |
The Mechanism and Kinetics of Hydrolysis
The primary pathway for the degradation of this compound in the presence of water is hydrolysis. This process is not a simple dissolution but a chemical transformation that yields distinct products and follows a predictable mechanistic path.
The Hydrolysis Reaction
Chloroformates readily hydrolyze in water to produce the corresponding alcohol, carbon dioxide, and hydrogen chloride.[4][5] For this compound, the reaction proceeds as follows:
C₈H₇ClO₃ + H₂O → C₇H₈O₂ + CO₂ + HCl (this compound + Water → 2-Methoxyphenol (Guaiacol) + Carbon Dioxide + Hydrogen Chloride)
The generation of hydrochloric acid is a critical feature of this reaction; it renders the solution acidic and can auto-catalyze further hydrolysis. This is a crucial consideration in experimental design, as unbuffered reactions will exhibit changing pH and, consequently, changing reaction rates.
Mechanistic Pathway: Addition-Elimination
For aryl chloroformates, hydrolysis typically proceeds via a bimolecular addition-elimination (association-dissociation) mechanism rather than an S_N1-type ionization pathway.[6][7] This is a two-step process where the addition of the nucleophile (water) to the carbonyl carbon is often the rate-determining step.[7]
The presence of the ortho-methoxy group influences the reactivity of the acyl carbon through both inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, it can also donate electron density to the aromatic ring through resonance, potentially stabilizing the ground state.
Below is a diagram illustrating the accepted mechanism for hydrolysis.
Caption: Hydrolysis via a tetrahedral intermediate.
Factors Influencing Hydrolysis Rate
The stability of this compound in solution is not absolute and is highly dependent on environmental conditions. Understanding these factors is key to controlling its reactivity.
-
pH: The rate of hydrolysis is significantly influenced by pH. In neutral and alkaline conditions, the availability of the hydroxide ion (OH⁻), a much stronger nucleophile than water, dramatically accelerates the degradation process. Conversely, under strongly acidic conditions, the carbonyl oxygen can be protonated, potentially increasing its susceptibility to attack by a weak nucleophile like water.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This follows the principles of the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more rapidly. For quantitative stability studies, precise temperature control is mandatory.
-
Solvent Composition: The polarity and nucleophilicity of the solvent system play a crucial role.[8] In mixed aqueous-organic solvents, the rate of solvolysis is a function of both the solvent's ionizing power and its nucleophilicity.[9][10] Highly polar, nucleophilic solvents will accelerate degradation. For instance, replacing a portion of an acetonitrile solvent with water will markedly increase the hydrolysis rate.
Stability and Storage Considerations
Beyond its behavior in solution, the long-term stability of the neat material is a practical concern for researchers.
-
Moisture Sensitivity: This is the most critical stability factor. This compound reacts with atmospheric moisture.[11] Therefore, it is imperative to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent ingress of water vapor.[12]
-
Thermal Stability: Aryl chloroformates are generally more thermally stable than their alkyl counterparts due to the electronic stabilization from the aromatic ring.[4][5] However, prolonged exposure to high temperatures should be avoided. Storage in a cool, refrigerated environment is recommended to minimize any potential for thermal decomposition.[2]
-
Light Sensitivity: Some related compounds exhibit sensitivity to light.[13] While not always the primary degradation pathway, it is good practice to store this compound in an amber or opaque container to protect it from light, preventing the possibility of photochemically induced degradation.
Experimental Protocol: Kinetic Analysis of Hydrolysis by HPLC
To provide actionable insights, this section details a robust, self-validating protocol for studying the hydrolysis kinetics of this compound. The choice of High-Performance Liquid Chromatography (HPLC) is based on its ability to separate and quantify the parent compound from its hydrolysis product, guaiacol, with high precision.
Objective
To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound in a buffered aqueous-organic solution at a constant temperature.
Materials and Instrumentation
-
This compound (≥98% purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
HPLC system with a UV detector, autosampler, and column thermostat
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted water bath or reaction block
Experimental Workflow
The following diagram outlines the logical flow of the kinetic experiment.
Caption: Workflow for HPLC-based kinetic analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately prepare a 10 mg/mL stock solution of this compound in dry acetonitrile. This concentrated stock minimizes the amount of organic solvent added to the reaction medium, and the dry solvent prevents premature hydrolysis.
-
HPLC Method Development: Develop an isocratic HPLC method to separate this compound from its product, 2-methoxyphenol. A typical starting point would be a mobile phase of 60:40 ACN:Water, a flow rate of 1 mL/min, and UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 270 nm). Ensure the column is thermostatted to the same temperature as the kinetic run.
-
Reaction Setup: In a thermostatted vessel (e.g., a jacketed beaker in a water bath at 25.0 ± 0.1 °C), place the reaction medium (e.g., 50 mL of a 50:50 mixture of ACN and 50 mM phosphate buffer, pH 7.4). Allow it to equilibrate for at least 15 minutes.
-
Reaction Initiation: To initiate the reaction (t=0), add a small aliquot of the stock solution to the stirring reaction medium to achieve the desired final concentration (e.g., 100 µg/mL). Immediately withdraw the first sample.
-
Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw aliquots (e.g., 100 µL) of the reaction mixture and immediately transfer them to HPLC vials. If the reaction is very fast, the vials can be pre-loaded with a quenching agent, but for many chloroformates, immediate injection onto the HPLC is sufficient to "stop" the reaction by separating the reactant from the aqueous medium on the column.
-
Data Analysis: For each time point, determine the peak area of the this compound peak. Plot the natural logarithm of the peak area (ln[Area]) against time (in seconds). The data should fit a straight line, confirming pseudo-first-order kinetics. The rate constant, kobs, is the negative of the slope of this line.
Safety and Handling
As a reactive acyl chloride derivative, this compound presents significant hazards.[1]
-
Toxicity and Corrosivity: It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[1][11] The hydrolysis product, HCl, is also corrosive.
-
Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles, is mandatory.[12][13] An emergency eyewash and safety shower must be readily accessible.[11]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[11]
Conclusion
This compound is a valuable but highly reactive reagent. Its stability is fundamentally limited by its susceptibility to hydrolysis, a reaction that proceeds via a bimolecular addition-elimination mechanism. The rate of this degradation is critically dependent on pH, temperature, and solvent composition. Successful and safe utilization of this compound in research and development hinges on a thorough understanding of these principles. By employing controlled conditions, storing the material appropriately under an inert atmosphere, and utilizing robust analytical methods like the HPLC protocol detailed here, chemists can effectively manage its reactivity and achieve reliable, reproducible results.
References
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National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Sourcebook of AEGLs for Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. The National Academies Press. Retrieved from [Link]
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El Seoud, O. A., & Takashima, K. (1994). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 71(10), 894. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3362143, this compound. Retrieved from [Link]
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Queen, A., & Nour, T. A. (1976). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 935-939. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2007). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. International journal of molecular sciences, 8(8), 788–796. Retrieved from [Link]
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D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 7020-7032. Retrieved from [Link]
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D'Souza, M. J., et al. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ResearchGate. Retrieved from [Link]
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D'Souza, M. J., et al. (2009). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 14(6), 2231-2243. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
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A Theoretical and Computational Guide to the Reactivity of Aryl Chloroformates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl chloroformates are pivotal reagents in organic synthesis, serving as precursors for carbamates, carbonates, and other essential functional groups in pharmaceuticals and materials science.[1][2] Understanding the underlying principles of their reactivity is paramount for optimizing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of aryl chloroformates. We delve into the core reaction mechanisms, such as nucleophilic acyl substitution, and analyze how electronic and steric factors, dictated by aryl substituents and solvent environments, modulate reaction pathways and kinetics. By integrating established kinetic data with insights from quantum mechanical calculations, this guide offers a modern, field-proven perspective on predicting and controlling the chemical behavior of this important class of compounds.
Introduction: The Dual Nature of Aryl Chloroformate Reactivity
Aryl chloroformates (ArO(CO)Cl) are characterized by an electrophilic carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles.[3] Their utility in organic chemistry, particularly for installing phenoxycarbonyl protecting groups, is well-established.[1] The reactivity of these molecules is a delicate interplay of the electronic properties of the aromatic ring, the nature of the attacking nucleophile, and the surrounding solvent medium.
Historically, our understanding of this reactivity has been built upon extensive kinetic studies, particularly solvolysis reactions, often rationalized through Linear Free Energy Relationships (LFERs) like the Grunwald-Winstein equation.[4][5][6] These empirical models have been invaluable in classifying reaction mechanisms. However, a deeper, more quantitative understanding of the transition states, reaction energy profiles, and the subtle influence of molecular structure requires the lens of modern computational chemistry.
Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful framework to:
-
Elucidate the step-by-step progression of reaction mechanisms.
-
Calculate activation energies and predict reaction rates.
-
Visualize the three-dimensional structures of transient intermediates and transition states.
-
Quantify the impact of substituents and solvent on reactivity, bridging the gap between molecular structure and observable kinetics.
This guide will synthesize the experimental evidence with theoretical insights to provide a holistic and actionable understanding of aryl chloroformate reactivity.
Fundamental Reaction Mechanisms
The reactivity of aryl chloroformates is dominated by nucleophilic acyl substitution. Several distinct mechanistic pathways can operate, often in competition, depending on the substrate, nucleophile, and solvent conditions.
The Addition-Elimination (A-E) Pathway
The most prevalent mechanism for aryl chloroformates is the two-step addition-elimination pathway.[1] This process involves:
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the chloride ion as the leaving group to yield the final substitution product.
For the solvolysis of phenyl chloroformate and its derivatives, extensive kinetic studies have shown that the initial nucleophilic attack (the addition step) is typically the rate-determining step of the reaction.[1][7] This is a critical insight, as it implies that factors stabilizing the developing negative charge in the transition state leading to the tetrahedral intermediate will accelerate the overall reaction.
A general representation of this mechanism is shown below.
Competing Pathways: Ionization and Concerted Displacements
While the A-E mechanism is common, other pathways can become significant:
-
Ionization (Sɴ1-like): In highly ionizing, non-nucleophilic solvents, some chloroformates can undergo a unimolecular ionization to form an acylium ion intermediate, which is then rapidly captured by the nucleophile. This pathway is more prevalent for alkyl chloroformates with structures that can stabilize a positive charge, but can compete with the A-E pathway for aryl systems under specific conditions.[5][8]
-
Concerted (Sɴ2-like): In some cases, particularly with strong nucleophiles, the reaction may proceed through a single, concerted transition state where the nucleophile-carbon bond forms simultaneously with the carbon-chlorine bond breaking. Kinetic studies on the methanolysis and aminolysis of phenyl chloroformates have suggested a strongly associative, concerted displacement mechanism.[9]
Theoretical calculations are instrumental in differentiating these pathways by mapping the potential energy surface and identifying the lowest energy route.
Theoretical & Computational Methodologies
To accurately model the reactivity of aryl chloroformates, a robust computational protocol is essential. This involves selecting appropriate quantum mechanical methods, basis sets, and a model for the solvent environment.
Quantum Mechanical (QM) Methods
Density Functional Theory (DFT) is the workhorse for mechanistic studies in organic chemistry due to its excellent balance of accuracy and computational cost.
-
Functionals: Hybrid functionals, such as B3LYP , are widely used. For more accurate barrier height calculations, range-separated hybrid functionals like ωB97X-D or meta-hybrid GGA functionals like the M06-2X functional are often preferred as they better account for non-covalent interactions and provide more reliable thermochemistry.[10]
Basis Sets
Pople-style basis sets like 6-31G(d) are suitable for initial geometry optimizations. For higher accuracy in energy calculations, larger, polarization and diffuse function-augmented basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are recommended.[11]
Solvation Models
Modeling the solvent is crucial as most reactions occur in solution.
-
Implicit (Continuum) Solvation: The Polarizable Continuum Model (PCM) is a popular and efficient choice.[12] It treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.
-
Explicit Solvation: For reactions where specific solvent interactions like hydrogen bonding are critical (e.g., general base catalysis by a solvent molecule), a hybrid model is often used. Here, one or more explicit solvent molecules are included in the QM calculation, and the entire complex is embedded within a dielectric continuum (PCM).
A Self-Validating Computational Workflow
A rigorous computational investigation of a reaction mechanism is a self-validating process. Each step provides a check on the previous one, ensuring a physically meaningful result.
Mechanistic Insights from Theoretical Studies
Quantifying Substituent Effects
The electronic nature of the substituent on the aryl ring profoundly impacts reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon and the stability of the transition state.
-
Electron-Withdrawing Groups (e.g., -NO₂): EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to a lower activation barrier for the rate-determining addition step and a faster reaction rate. Kinetic data confirms this trend, with p-nitrophenyl chloroformate reacting faster than phenyl chloroformate.[4]
-
Electron-Donating Groups (e.g., -OCH₃): EDGs decrease the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack and the overall reaction rate.
Theoretical calculations can quantify these effects by comparing the calculated activation free energies (ΔG‡) for a series of substituted aryl chloroformates.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Methanolysis of Substituted Phenyl Chloroformates
| Substituent (para-) | Hammett Constant (σp) | Relative ΔG‡ (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| -OCH₃ | -0.27 | +2.1 | Slower |
| -H | 0.00 | 0.0 (Reference) | Baseline |
| -Cl | +0.23 | -1.5 | Faster |
| -NO₂ | +0.78 | -3.8 | Much Faster |
Note: Values are illustrative, based on established chemical principles and kinetic data trends.[4]
These computational results can be correlated with experimental rate constants through Hammett plots, providing a powerful predictive tool and validating the theoretical model.
Probing the Transition State
Computational chemistry allows for the direct examination of transition state (TS) structures. For the addition-elimination mechanism, the TS of the rate-determining first step (TS1) resembles the tetrahedral intermediate. Key geometric parameters, such as the forming nucleophile-carbon bond distance and the carbonyl C-O bond length, provide insight into the nature of the transition state (i.e., whether it is "early" or "late").
For example, studies on the solvolysis of p-nitrophenyl chloroformate suggest an earlier transition state compared to phenyl chloroformate, as indicated by analysis of Grunwald-Winstein parameters.[4] Theoretical calculations can confirm this by showing a longer forming nucleophile-carbon bond in the calculated TS structure for the p-nitro derivative.
Experimental & Computational Protocols
Protocol: Kinetic Analysis of Solvolysis via Titrimetry
This protocol outlines a standard method for determining the specific rate of solvolysis for an aryl chloroformate, which can then be used to validate computational models.[3]
-
Reagent Preparation: Prepare a ~0.05 M solution of the aryl chloroformate in the desired solvent (e.g., 80% ethanol/20% water). Ensure the solvent is pre-equilibrated to the desired reaction temperature (e.g., 25.0 °C).
-
Reaction Initiation: Place the reaction vessel in a constant-temperature bath. Initiate the reaction by adding the aryl chloroformate to the solvent.
-
Aliquoting: At recorded time intervals (e.g., every 10 minutes for 2 hours), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent where the reaction is significantly slower (e.g., cold acetone).
-
Titration: Add a suitable indicator and titrate the liberated HCl with a standardized solution of NaOH (e.g., 0.02 M) to a persistent endpoint.
-
Data Analysis: The specific rate constant (k) is determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at completion and Vt is the volume at time t. The slope of this line is -k.
Protocol: DFT Calculation of the Reaction Profile
This protocol describes a typical workflow for calculating the potential energy surface for the reaction of phenyl chloroformate with a methanol molecule.
-
Software: Use a standard computational chemistry package (e.g., Gaussian, ORCA).
-
Input Structure Generation: Build the initial structures for the reactants (phenyl chloroformate and methanol), the tetrahedral intermediate, and the products (methyl phenyl carbonate and HCl).
-
Geometry Optimization: Perform geometry optimizations on all species.
-
Method: M06-2X
-
Basis Set: 6-31G(d)
-
Solvation: PCM(Solvent=Methanol)
-
-
Transition State Search: Use the optimized reactant and intermediate structures as input for a transition state search (e.g., Opt=TS,QST3 or Opt=TS,Berny).
-
TS Verification: Perform a frequency calculation on the optimized TS structure. A valid TS must have exactly one imaginary frequency corresponding to the desired reaction coordinate (e.g., the C-O bond formation and C-Cl bond breaking).
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS to confirm that it connects the reactant complex to the intermediate.
-
Energy Refinement: Perform single-point energy calculations on all optimized structures using a larger basis set for improved accuracy.
-
Method: M06-2X
-
Basis Set: 6-311++G(d,p)
-
Solvation: PCM(Solvent=Methanol)
-
-
Thermochemical Analysis: Use the refined electronic energies and the thermal corrections from the frequency calculations to compute the Gibbs Free Energies (G) of all species and determine the activation free energy (ΔG‡).
Conclusion and Future Outlook
The synergy between experimental kinetics and theoretical calculations provides a profound understanding of aryl chloroformate reactivity. While empirical models like the Grunwald-Winstein equation excel at classifying reaction mechanisms based on solvent effects, computational methods offer unparalleled insight into the specific molecular interactions and energy landscapes that govern these transformations.[7]
Future research will likely focus on more complex systems, such as enzymatic reactions involving aryl chloroformate-like linkages or reactions at interfaces and in confined media. Advanced computational techniques, including molecular dynamics (MD) simulations coupled with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, will be essential to accurately model these intricate environments and continue to push the boundaries of predictive chemistry in drug development and materials science.
References
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D'Souza, M. J., & Kevill, D. N. (2009). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 10(4), 1836–1847. Available from: [Link]
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D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International journal of molecular sciences, 14(4), 6944-6961. Available from: [Link]
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Lee, I., et al. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2268. Available from: [Link]
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Bentley, T. W. (2013). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. International journal of molecular sciences, 14(4), 7728–7758. Available from: [Link]
- Castro, E. A., et al. (2007). Reactions of aryl chlorothionoformates with quinuclidines. A kinetic study. International Journal of Chemical Kinetics, 39(12), 727-733.
- Alcázar, J. J., et al. (2016). Theoretical study on the mechanism of the gas-phase elimination kinetics of alkyl chloroformates. Journal of Physical Organic Chemistry, 29(6), 288-296.
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Kevill, D. N., et al. (2014). Correlation of the Rates of Solvolysis of Phenyl Fluorothionoformate. Bulletin of the Korean Chemical Society, 35(12), 3589-3593. Available from: [Link]
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D'Souza, M. J., et al. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International journal of molecular sciences, 10(3), 862–879. Available from: [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Correlations of the Specific Rates of Solvolysis of Aromatic Carbamoyl Chlorides, Chloroformates, Chlorothionoformates, and Chlorodithioformates Revisited. International journal of molecular sciences, 9(3), 346–364. Available from: [Link]
- Koh, H. J., & Kang, S. J. (2012). Rate and Product Studies on the Solvolyses of Allyl Chloroformate. Bulletin of the Korean Chemical Society, 33(6), 2041-2044.
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Campodónico, P. R., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (3), 494-497. Available from: [Link]
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Goodman, J. M., et al. (2022). Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment. ACS omega, 7(30), 26868–26877. Available from: [Link]
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D'Souza, M. J., et al. (2015). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International journal of molecular sciences, 16(5), 11015–11031. Available from: [Link]
- Feller, M., et al. (2012). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 134(15), 6532-6535.
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Zhang, Y., et al. (2024). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Molecules, 29(10), 2315. Available from: [Link]
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Wang, B., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic letters, 19(10), 2506–2509. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: 2-Methoxyphenyl Chloroformate as a Versatile Derivatizing Agent
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatization is a critical technique in analytical chemistry to enhance the volatility, thermal stability, and detectability of polar analytes for chromatographic analysis.[1][2] 2-Methoxyphenyl chloroformate has emerged as a valuable derivatizing agent, particularly for compounds containing active hydrogen atoms such as amines, phenols, and thiols. This application note provides a comprehensive guide to the use of this compound, detailing the underlying reaction mechanism, a step-by-step derivatization protocol, and key considerations for method development and validation. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their analytical workflows, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction to this compound
This compound, also known as guaiacol chloroformate, is an organic compound with the chemical formula C₈H₇ClO₃.[3] It belongs to the class of chloroformates, which are esters of chloroformic acid.[4] These reagents are widely used in organic synthesis and have gained popularity in analytical chemistry as derivatizing agents.[4][5] The primary function of derivatization is to modify the chemical structure of an analyte to improve its analytical properties.[1][2] Specifically, derivatization with this compound can:
-
Increase Volatility: By replacing polar functional groups with the less polar 2-methoxyphenyl carbamate or carbonate moiety, the volatility of the analyte is increased, making it suitable for GC analysis.[4][6]
-
Enhance Thermal Stability: The resulting derivatives are often more thermally stable than the parent compounds, preventing degradation in the high-temperature environment of the GC injector and column.[6]
-
Improve Chromatographic Separation: Derivatization can alter the retention characteristics of analytes, leading to better separation from matrix components and other analytes.[1]
-
Increase Detection Sensitivity: The introduction of the 2-methoxyphenyl group can enhance the response of certain detectors, such as mass spectrometers, leading to lower detection limits.[2]
The Derivatization Reaction: Mechanism and Principles
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the heteroatom (e.g., nitrogen in amines, oxygen in phenols) of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate (from amines) or carbonate (from phenols) derivative and hydrochloric acid as a byproduct.[4]
The reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid produced, which drives the reaction to completion.[4]
Caption: General mechanism of derivatization with this compound.
For the reaction with amines, a zwitterionic tetrahedral intermediate is proposed to be formed as a rate-determining step.[7] The stability of this intermediate can be influenced by the solvent, with polar solvents like water favoring a stepwise mechanism.[7]
Safety and Handling Precautions
This compound is a corrosive and acutely toxic substance.[3] It can cause severe skin burns and eye damage.[3][8] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[9]
Detailed Derivatization Protocol
This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine and phenolic hydroxyl groups. Optimization of reaction conditions may be necessary for specific applications.
Reagents and Materials
-
This compound (≥98% purity)
-
Analyte standard or sample extract
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Step-by-Step Procedure
Caption: Experimental workflow for derivatization.
-
Sample Preparation:
-
Accurately weigh or measure the analyte standard or sample into a clean, dry vial.
-
If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of anhydrous solvent (e.g., 100 µL of acetonitrile).
-
-
Addition of Base:
-
Add an appropriate amount of anhydrous pyridine or other base to the vial. A typical starting point is 20 µL. The base acts as a catalyst and neutralizes the HCl byproduct.[11]
-
-
Addition of Derivatizing Agent:
-
Add a solution of this compound in an anhydrous solvent to the vial. A 10- to 100-fold molar excess of the derivatizing agent relative to the analyte is generally recommended to ensure complete reaction. For instance, add 20 µL of a 10 mg/mL solution.
-
-
Reaction Incubation:
-
Vortex the mixture for 30-60 seconds.
-
Incubate the reaction mixture at a specific temperature for a defined period. Typical conditions range from room temperature to 70°C for 15 to 60 minutes.[12] Optimization of temperature and time is crucial for different analytes.
-
-
Reaction Quenching:
-
After incubation, cool the vial to room temperature.
-
Add a quenching solution, such as saturated sodium bicarbonate, to stop the reaction and neutralize any remaining reagent and acid.
-
-
Extraction:
-
Add an extraction solvent (e.g., 500 µL of hexane or ethyl acetate) to the vial.
-
Vortex vigorously for 1-2 minutes to extract the derivatized analyte into the organic phase.
-
Centrifuge to separate the layers.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-MS).
-
The sample is now ready for injection into the GC-MS or LC-MS system.
-
Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Solvent | Acetonitrile, Dichloromethane, Ethyl Acetate | Must be anhydrous to prevent hydrolysis of the chloroformate reagent.[13] |
| Base | Pyridine, Triethylamine | Acts as a catalyst and neutralizes the HCl byproduct, driving the reaction forward.[11] |
| Reagent Concentration | 10-100 fold molar excess | Ensures complete derivatization of the analyte. |
| Reaction Temperature | Room Temperature - 70°C | Higher temperatures can increase the reaction rate but may also lead to degradation of some analytes or derivatives.[12] |
| Reaction Time | 15 - 60 minutes | Sufficient time must be allowed for the reaction to go to completion. |
Applications and Method Validation
Derivatization with this compound is applicable to a wide range of analytes, including:
-
Pharmaceuticals and Drugs of Abuse: To improve their detection in biological matrices.[14]
-
Amino Acids and Peptides: To analyze their composition in complex samples.[5]
-
Phenolic Compounds: Including environmental pollutants and natural products.[6][15]
-
Biogenic Amines: For their determination in food and biological samples.
Method Validation: A validated analytical method is crucial for obtaining reliable and reproducible results. Key validation parameters to consider include:
-
Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: Evaluate the stability of the derivatized analyte under different storage conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivative peak | Incomplete reaction; Hydrolysis of the reagent; Analyte degradation. | Optimize reaction time and temperature; Ensure all reagents and solvents are anhydrous; Check analyte stability under reaction conditions. |
| Multiple derivative peaks | Presence of multiple reactive sites on the analyte; Isomerization. | Adjust reagent stoichiometry; Optimize reaction conditions to favor a single derivative. |
| Poor peak shape | Active sites in the GC system; Co-eluting interferences. | Use a deactivated liner and column; Optimize chromatographic conditions. |
| High background noise | Excess derivatizing reagent; Contaminated reagents or solvents. | Optimize the amount of reagent; Use high-purity reagents and solvents; Include a quenching step. |
Conclusion
This compound is a highly effective derivatizing agent for a broad range of polar analytes. By converting them into less polar, more volatile, and more thermally stable derivatives, this reagent facilitates their analysis by GC-MS and LC-MS with improved sensitivity and chromatographic performance. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate robust analytical methods. Careful optimization of the reaction conditions and adherence to safety protocols are essential for successful implementation.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
- Wang, R., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Traditional Chinese Medical Sciences, 9(2), 143-162.
- Rochfort, S., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(1), 6.
- Castro, E. A., et al. (2007). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. The Journal of Organic Chemistry, 72(2), 473-479.
- Al-Tannak, N. F., et al. (2022). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 27(18), 5909.
- D'Archivio, A. A., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(20), 4603.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
- Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(4), 1-14.
- Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283.
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
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- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 2-Methoxyphenyl Chloroformate in Modern Peptide Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic formation of the amide bond is the cornerstone of peptide synthesis. While numerous reagents and methodologies have been developed, the use of chloroformates for the activation of amino acids, primarily through the formation of N-carboxyanhydrides (NCAs) or as N-protecting groups, remains a fundamental approach. This application note delves into the specific utility of 2-Methoxyphenyl chloroformate, exploring its mechanistic nuances, potential advantages in controlling side reactions, and detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS). We will provide a scientifically grounded narrative on the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity peptides.
Introduction: The Chloroformate Family in Peptide Chemistry
Chloroformates are pivotal reagents in peptide synthesis, primarily serving two roles: as activating agents to form highly reactive intermediates and as precursors for N-protecting groups. The general mechanism involves the reaction of a chloroformate with the amino group of an amino acid. The nature of the aryl or alkyl substituent on the chloroformate significantly influences the stability of the resulting intermediate and the conditions required for its subsequent reaction or removal.
The 2-methoxyphenyl moiety, with its ortho-methoxy group, introduces unique electronic and steric properties compared to more common reagents like benzyl or tert-butyl chloroformate. This guide will explore how these properties can be harnessed to refine the peptide coupling process.
The Dual Functionality of this compound
This compound can be employed in two principal ways in peptide synthesis:
-
As an Activating Agent via Mixed Anhydride Formation: It can react with the carboxyl group of an N-protected amino acid to form a mixed carbonic-carboxylic anhydride. This highly reactive species is then susceptible to nucleophilic attack by the amino group of a second amino acid, forming the peptide bond.
-
As a Precursor for the 2-Methoxyphenylcarbonyl (Moc) Protecting Group: It can be used to install the Moc group onto the N-terminus of an amino acid. While less common than Boc or Fmoc, understanding its properties is crucial for specialized applications.
The ortho-methoxy group is hypothesized to influence the reactivity and stability of these intermediates through inductive and steric effects, potentially offering advantages in suppressing side reactions like racemization.
Mechanistic Pathway of Amide Bond Formation
The core of this application lies in the activation of an N-protected amino acid to facilitate amide bond formation. The process, when using this compound as an activator for a mixed anhydride, follows a well-defined pathway.
Caption: Workflow of mixed anhydride peptide coupling.
Experimental Protocols
The following protocols are designed to provide a robust starting point for researchers. Optimization may be necessary based on the specific amino acid sequence and scale of the synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis via Mixed Anhydride Method
This protocol details the synthesis of a dipeptide, for instance, Boc-Phe-Leu-OMe, using this compound for activation.
Materials:
-
Boc-Phe-OH
-
H-Leu-OMe·HCl
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous THF.
-
Add NMM (1.1 equivalents) and stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15 °C using a dry ice/acetone bath.
-
To the cooled solution, add NMM (1.0 equivalent).
-
Slowly add this compound (1.0 equivalent) dropwise while maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 15-20 minutes to facilitate the formation of the mixed anhydride.
-
-
Coupling:
-
Add the prepared H-Leu-OMe solution from step 1 to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Introduction of the 2-Methoxyphenylcarbonyl (Moc) Protecting Group
This protocol describes the N-terminal protection of an amino acid with the Moc group.
Materials:
-
Amino acid (e.g., Alanine)
-
This compound
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
Dissolve the amino acid (1.0 equivalent) in 1N NaOH (2.2 equivalents) and cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve this compound (1.1 equivalents) in dioxane.
-
-
Protection Reaction:
-
Add the this compound solution dropwise to the stirred amino acid solution at 0 °C.
-
Simultaneously, add 2N NaOH dropwise to maintain the pH between 9 and 10.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted chloroformate and 2-methoxyphenol.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl while cooling in an ice bath.
-
The Moc-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Key Experimental Parameters and Causality
| Parameter | Recommended Condition | Rationale and Scientific Justification |
| Activation Temperature | -15 °C to -20 °C | Low temperatures are crucial to minimize side reactions such as racemization and the formation of urethane byproducts during the formation of the mixed anhydride. |
| Base for Activation | N-methylmorpholine (NMM) | Sterically hindered bases like NMM are preferred over less hindered ones (e.g., triethylamine) as they are known to suppress racemization. |
| Solvent | Anhydrous THF or DCM | Aprotic, anhydrous solvents are essential to prevent premature hydrolysis of the chloroformate and the mixed anhydride intermediate. |
| Reaction Time | Varies (monitor by TLC/LC-MS) | Reaction times are sequence-dependent. Monitoring the reaction progress ensures complete coupling and minimizes degradation of the activated species. |
Troubleshooting and Scientific Insights
-
Low Coupling Yield: This can result from incomplete activation, premature degradation of the mixed anhydride, or aggregation of the growing peptide chain. Ensure strictly anhydrous conditions and precise temperature control. For aggregating sequences, consider the use of chaotropic salts or alternative solvent systems.
-
Racemization: The loss of stereochemical integrity is a significant concern. Adhering to low activation temperatures and using sterically hindered bases like NMM are the primary strategies to mitigate this side reaction. The electronic effect of the 2-methoxy group may also play a role in stabilizing the activated intermediate against enolization.
-
Urethane Formation: This side reaction occurs when the mixed anhydride is attacked by another equivalent of the N-protected amino acid. This is more prevalent with sterically hindered amino acids. Precise stoichiometry and controlled addition of reagents can minimize this byproduct.
Conclusion and Future Perspectives
While not as ubiquitously employed as other coupling reagents, this compound presents a viable and effective tool for peptide synthesis, particularly in the context of the mixed anhydride method. The presence of the ortho-methoxy group may offer subtle yet significant advantages in modulating reactivity and suppressing side reactions, warranting further investigation and comparative studies. The protocols provided herein offer a solid foundation for researchers to explore the application of this reagent in the synthesis of diverse and complex peptide targets. Future work should focus on a systematic evaluation of the Moc protecting group's stability and orthogonality with other common protecting group strategies in solid-phase peptide synthesis.
References
- Aggarwal, S., & Kumar, S. (2018). Side reactions in peptide synthesis: An overview.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTEC. (n.d.). Planning a Peptide Synthesis.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Jackson, A. G., et al. (2009). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. European Journal of Allergy and Clinical Immunology, 31(6), 577-580.
- Gervay-Hague, J., & Labourdette, G. (2000). The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives. Organic Letters, 2(20), 3135-3138.
- BOC Sciences. (n.d.).
- Shaikh, I. A., & Siddiqui, S. (2018). Side reactions in peptide synthesis: An overview.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bibbs, J. A., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 159-166.
- Paradís-Bas, M., et al. (2014). 2-Methoxy-4-methylsulfinylbenzyl: A Backbone Amide Safety-Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. Chemistry – A European Journal, 20(46), 15031-15039.
- PubMed. (2014).
- Hudson, D. (1997). Methods for the synthesis of fmoc protected amines.
- BenchChem. (2025).
- Tilley, J. W., & Sarabu, R. (1982). Rapid, quantitative peptide synthesis using mixed anhydrides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Master Organic Chemistry. (2018).
- Kadam, S. T., et al. (2020). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.
- Montalbán, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7581.
- BenchChem. (2025).
- Bolin, D. R., et al. (1989). Methods for the synthesis of fmoc protected amines.
- ResearchGate. (n.d.). Top: Synthesis of Smoc‐chloride 2 from Fmoc‐chloride 1. Middle: synthetic access to N‐Smoc‐amino acids.
- ResearchGate. (n.d.). Top: Synthesis of Smoc-chloride 2 from Fmoc-chloride 1. Middle: synthetic access to N-Smoc-amino acids.
- ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.
- Kadam, S. T., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699-707.
Application Note: A Strategic Guide to the Synthesis of Novel Carbamates using 2-Methoxyphenyl Chloroformate
Introduction: The Enduring Significance of the Carbamate Moiety
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group stands out for its remarkable versatility and stability.[1][2] Structurally an amide-ester hybrid, the carbamate linkage is a cornerstone in the design of therapeutic agents, serving critical roles as a bioisostere for the peptide bond, a tool for creating stable prodrugs, and as a key pharmacophoric element that interacts directly with biological targets.[3][4][5] Its inherent chemical and proteolytic stability, coupled with its ability to enhance cell membrane permeability, makes it an attractive scaffold for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
This guide provides a detailed exploration of the synthesis of novel carbamates utilizing 2-methoxyphenyl chloroformate. This specific reagent offers a reliable and efficient pathway for introducing the 2-methoxyphenoxycarbonyl group, a moiety that can modulate a compound's properties. We will delve into the underlying reaction mechanism, provide robust, step-by-step protocols, and address critical safety and characterization considerations to empower researchers in their synthetic endeavors.
The Underlying Chemistry: Mechanism of Carbamate Formation
The reaction between this compound and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The process is efficient and generally high-yielding when conducted under appropriate conditions.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated carbamate (an ammonium salt). A non-nucleophilic base, added to the reaction mixture, abstracts this proton to yield the final, neutral carbamate product and a salt byproduct (e.g., triethylammonium chloride).
This mechanistic pathway underscores the necessity of an acid scavenger (base) to drive the reaction to completion by neutralizing the HCl generated in situ.
Caption: General Mechanism for Carbamate Synthesis.
Experimental Protocol: Synthesis of N-Substituted 2-Methoxyphenyl Carbamates
This protocol provides a self-validating system for the synthesis of carbamates from primary and secondary amines. Adherence to anhydrous conditions and inert atmosphere is critical for success, as chloroformates are highly sensitive to moisture.
3.1. Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Primary or Secondary Amine (1.0 equiv)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Dropping funnel or syringe pump
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3.2. Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the amine (1.0 equiv) and anhydrous DCM to a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 equiv) to the solution.
-
Expertise & Experience: Using a slight excess of the base ensures complete neutralization of the HCl byproduct, preventing the formation of the amine hydrochloride salt which is unreactive. Anhydrous conditions prevent the hydrolysis of the chloroformate to the corresponding alcohol and HCl, which would consume the starting material and complicate purification.
-
-
Cooling: Cool the stirred amine solution to 0 °C using an ice/water bath.
-
Expertise & Experience: This reaction is often exothermic. Initial cooling helps to control the reaction rate, minimize potential side reactions, and ensure stability of the reactants and products.
-
-
Reagent Addition: Dissolve this compound (1.1 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
Expertise & Experience: Slow, dropwise addition is crucial to maintain temperature control and prevent a rapid, uncontrolled exotherm. This minimizes the formation of urea byproducts, which can occur if localized heating allows the newly formed carbamate to react with another molecule of amine.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Extraction:
-
Quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.
-
Trustworthiness: This sequential washing procedure is a self-validating purification step. The acid wash removes the basic triethylamine, the bicarbonate wash removes any acidic impurities, and the brine wash removes residual water, preparing the organic phase for drying.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-methoxyphenyl carbamate.
3.3. Characterization of the Final Product
The identity and purity of the synthesized carbamate must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Look for characteristic peaks corresponding to the methoxy group (~3.8 ppm), aromatic protons, and the carbamate N-H proton (if applicable, often a broad singlet).
-
Infrared (IR) Spectroscopy: To identify the carbamate functional group. A strong absorption band for the C=O stretch is expected in the range of 1680-1730 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.
Visual Workflow and Data Management
Caption: Experimental Workflow for Carbamate Synthesis.
Table 1: Representative Reaction Parameters for Carbamate Synthesis
| Entry | Amine Substrate | Equivalents of Base (Et₃N) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1.2 | 4 | 92 |
| 2 | Piperidine | 1.2 | 2 | 95 |
| 3 | Aniline | 1.5 | 12 | 78 |
| 4 | Diethylamine | 1.2 | 3 | 89 |
| Note: Data are hypothetical and for illustrative purposes. Yields are dependent on substrate and precise reaction conditions. |
Critical Safety Considerations
Trustworthiness in science begins with safety. this compound, like all chloroformates, is a hazardous chemical that demands careful handling.
-
Toxicity and Corrosivity: It is toxic if swallowed, causes severe skin burns, and serious eye damage.[6][7]
-
Handling: All manipulations must be conducted inside a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Moisture Sensitivity: Chloroformates react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl) gas. Always handle under an inert atmosphere and store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive chloroformate (hydrolyzed).2. Insufficient base.3. Non-anhydrous solvent or glassware. | 1. Use a fresh bottle of chloroformate or purify by distillation.2. Ensure at least 1.2 equivalents of base are used.3. Use freshly distilled/dried solvents and oven-dry all glassware. |
| Formation of Urea | Reaction of the carbamate product with another molecule of amine, often due to localized heating. | Add the chloroformate solution more slowly at 0 °C to better control the reaction exotherm. |
| Starting Amine Remains | 1. Reaction not complete.2. Sterically hindered amine. | 1. Increase reaction time and/or gently warm the reaction (e.g., to 40 °C).2. For hindered amines, a stronger non-nucleophilic base or higher temperatures may be required. |
| Difficult Purification | Presence of multiple byproducts. | Ensure the workup procedure (acid/base washes) is performed thoroughly to remove unreacted starting materials and byproducts before attempting chromatography. |
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Jukić, M., & Opačak-Bernardi, T. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-283. [Link]
-
Ray, S., & Chaturvedi, D. (2015). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 3362143. [Link]
-
Mosey, R. A., & Floreancig, P. E. (2012). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. PubMed Central. [Link]
-
Castro, E. A., et al. (2004). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. PubMed. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Note: Advanced Analytical Strategies for Real-Time Monitoring of 2-Methoxyphenyl Chloroformate Reactions
Abstract: This document provides a comprehensive guide to the state-of-the-art analytical techniques for monitoring reactions involving 2-Methoxyphenyl chloroformate. We will explore the strategic implementation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction tracking, impurity profiling, and kinetic analysis. This application note is designed for researchers, chemists, and process development scientists seeking to optimize reaction conditions, ensure product quality, and maintain process safety.
Introduction: The Criticality of Monitoring this compound Reactions
This compound is a crucial reagent in organic synthesis, primarily utilized in the introduction of the 2-methoxy-phenoxycarbonyl protecting group for amines and as a derivatizing agent for various functional groups. The reactivity of the chloroformate functional group, while synthetically useful, also presents challenges in terms of stability and selectivity. Uncontrolled reactions can lead to the formation of undesirable byproducts, impacting yield, purity, and the safety of the process.
Real-time monitoring of these reactions is not merely a quality control measure; it is a fundamental component of process understanding and optimization. By tracking the consumption of reactants and the formation of products and byproducts, chemists can gain insights into reaction kinetics, identify reaction endpoints accurately, and prevent runaway reactions. This guide provides the analytical frameworks to achieve these goals.
Reaction Landscape: Expected Transformations and Potential Impurities
A typical reaction involving this compound is its reaction with a primary or secondary amine to form a carbamate.
Primary Reaction:
However, due to the reactivity of the chloroformate, several side reactions can occur, leading to a complex reaction mixture.
Potential Side Reactions and Byproducts:
-
Hydrolysis: Reaction with adventitious water to form 2-methoxyphenol and hydrochloric acid.
-
Dimerization/Oligomerization: Self-reaction or reaction with the product under certain conditions.
-
Reaction with other nucleophiles: If other nucleophilic species are present in the reaction mixture.
Understanding this reaction landscape is crucial for selecting the appropriate analytical technique.
Chromatographic Techniques: Separating the Story
Chromatography is indispensable for resolving the components of a complex reaction mixture, allowing for quantitative analysis of each species.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring reactions involving relatively non-volatile and thermally labile compounds like carbamates. Its high resolution and sensitivity make it ideal for tracking the disappearance of starting materials and the appearance of the product and non-volatile byproducts.
Why HPLC?
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separation.
-
Quantitative Accuracy: Provides precise quantification of reactants, products, and impurities.
-
Non-destructive: Samples can be collected post-analysis if needed.
Protocol: In-Process HPLC Monitoring
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at timed intervals.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction post-sampling.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a high percentage of A and ramp up to a high percentage of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength where both the starting material and product have significant absorbance (e.g., 275 nm). |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the amine starting material, the carbamate product, and any major byproducts based on their retention times (established by running standards).
-
Integrate the peak areas to determine the relative concentrations of each component over time.
-
Plot the concentration of the product versus time to determine the reaction rate and endpoint.
-
Workflow for HPLC Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography (GC)
GC is an excellent alternative, particularly for monitoring the consumption of the more volatile this compound and the formation of volatile byproducts. It is often faster than HPLC.
Why GC?
-
High Efficiency: Provides excellent separation of volatile compounds.
-
Speed: Analysis times are typically shorter than HPLC.
-
Sensitivity: Flame Ionization Detection (FID) offers high sensitivity for organic compounds.
Protocol: Headspace GC for Volatile Analysis
-
Sample Preparation:
-
At timed intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Place the aliquot in a headspace vial and seal it.
-
Incubate the vial at a controlled temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile components to partition into the headspace.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C). |
| Injector | Headspace autosampler. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
-
Data Analysis:
-
Identify peaks based on retention times.
-
Use peak areas to monitor the disappearance of volatile reactants and the appearance of volatile byproducts.
-
Spectroscopic Techniques: A Real-Time Window into the Reaction
Spectroscopic techniques offer the advantage of in-situ, real-time monitoring without the need for sample withdrawal and preparation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. The strong carbonyl stretch of the chloroformate and the carbamate product have distinct and easily monitored vibrational frequencies.
Why FTIR?
-
Real-Time, In-Situ Analysis: An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.
-
No Sample Preparation: Eliminates the need for quenching and dilution.
-
Rich Information: Provides information about multiple functional groups simultaneously.
Protocol: In-Situ FTIR Monitoring
-
Setup:
-
Insert an ATR-FTIR probe into the reaction vessel.
-
Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
-
Data Acquisition:
-
Initiate the reaction.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the chloroformate carbonyl peak (around 1775 cm⁻¹).
-
Monitor the increase in the absorbance of the carbamate carbonyl peak (around 1705 cm⁻¹).
-
Plot the peak absorbances versus time to generate a reaction profile.
-
Analytical Logic for FTIR Monitoring
Caption: Key FTIR functional group changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for both qualitative and quantitative analysis of reaction mixtures.
Why NMR?
-
Structural Elucidation: Unambiguously identifies products and byproducts.
-
Quantitative Analysis: Integration of NMR signals provides a direct measure of the relative molar amounts of different species.
Protocol: Benchtop NMR for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute the aliquot in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration for accurate quantification.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting materials, product, and byproducts.
-
Integrate the signals and use the internal standard to calculate the concentration of each species.
-
Conclusion: An Integrated Approach for Comprehensive Understanding
No single analytical technique provides a complete picture of a chemical reaction. The most robust understanding of this compound reactions is achieved through an integrated approach. For example, in-situ FTIR can provide real-time kinetic data, while offline HPLC analysis of quenched aliquots can provide more accurate quantification of product purity and byproduct profiles. By strategically combining these techniques, researchers can develop safe, efficient, and well-understood synthetic processes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Methoxyphenyl Chloroformate Reactions
Welcome to the technical support center for 2-methoxyphenyl chloroformate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we will address common challenges and frequently asked questions in a direct question-and-answer format, grounded in chemical principles and practical experience.
Part 1: Troubleshooting Guide - Addressing Low Yields and Other Common Issues
Low yields in reactions involving this compound can be frustrating. This section is dedicated to dissecting the potential causes and providing actionable solutions to get your reaction back on track.
Question 1: My carbamate synthesis using this compound is resulting in a low yield. What are the likely causes?
Low yields in carbamate formation are often multifactorial. Let's break down the most common culprits:
-
Reagent Quality and Stability: this compound is sensitive to moisture.[1] Hydrolysis of the chloroformate to the corresponding phenol (guaiacol) and HCl is a primary degradation pathway.[2] This not only consumes your starting material but also introduces acidic conditions that can complicate the reaction.
-
Reaction Conditions:
-
Temperature: While many reactions are run at room temperature or 0 °C, the optimal temperature can be substrate-dependent. For less reactive amines, gentle heating might be necessary. Conversely, for highly reactive systems, lower temperatures can minimize side reactions.
-
Base Selection: The choice of base is critical. It serves to neutralize the HCl byproduct, which can otherwise protonate the amine nucleophile, rendering it unreactive.[3] Common bases include tertiary amines (e.g., triethylamine, pyridine) or inorganic bases (e.g., potassium carbonate). The base should be strong enough to scavenge the acid but not so strong as to promote unwanted side reactions.
-
-
Side Reactions:
-
Formation of Symmetrical Carbonate: If your reaction contains trace amounts of water, this compound can hydrolyze to 2-methoxyphenol. This phenol can then react with another molecule of the chloroformate to form a symmetrical carbonate, a common impurity.
-
Reaction with Solvent: Protic solvents like alcohols are generally incompatible as they can react with the chloroformate to form carbonates.[1]
-
-
Work-up and Purification: Product loss during the work-up and purification stages is a common, yet often overlooked, source of low yields. Carbamates can have varying solubilities, and precipitation or extraction efficiencies might need optimization.
Question 2: I suspect side reactions are occurring. How can I identify and minimize them?
Identifying side products is the first step toward mitigating their formation.
-
Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for monitoring reaction progress and identifying byproducts.[4][5]
-
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2-Methoxyphenol (Guaiacol) | Hydrolysis of this compound by water. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Symmetrical Carbonate | Reaction of 2-methoxyphenol with this compound. | Minimize water content in the reaction. A slow addition of the chloroformate can also help to favor the reaction with the primary nucleophile. |
| Urea (from primary/secondary amines) | If the amine is used as its own base, a second equivalent can react with the initially formed carbamate. | Use a non-nucleophilic base like triethylamine or an inorganic base. |
Below is a diagram illustrating the main reaction pathway and potential side reactions.
Caption: Main and side reaction pathways.
Question 3: My product is difficult to purify. What are some effective purification strategies?
Purification can be challenging, but a systematic approach can lead to a pure product.
-
Aqueous Work-up: A standard aqueous work-up is often the first step.[6] This typically involves quenching the reaction with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess reagents and the hydrochloride salt of the base.
-
Extraction: Choose an appropriate organic solvent for extraction based on the polarity of your product. Dichloromethane and ethyl acetate are common choices.[6]
-
Chromatography: Column chromatography is a powerful tool for separating the desired product from impurities.[7] The choice of solvent system will depend on the polarity of your carbamate.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[8] Finding a suitable solvent or solvent system is key.
-
Distillation: For liquid products, distillation under reduced pressure can be an option, provided the compound is thermally stable.[7]
Part 2: Frequently Asked Questions (FAQs)
This section addresses some of the more general, yet crucial, questions about working with this compound.
Question 1: What are the ideal storage conditions for this compound?
To ensure the longevity and reactivity of this compound, proper storage is essential. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, strong oxidizing agents, and alcohols.[1] Refrigeration is often recommended.[9]
Question 2: What safety precautions should I take when handling this compound?
This compound is a corrosive and toxic substance.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[1]
Question 3: How does the reactivity of primary amines compare to secondary amines with this compound?
Generally, primary amines are more reactive than secondary amines due to less steric hindrance around the nitrogen atom.[12] This difference in reactivity can sometimes be exploited for selective reactions in molecules containing both primary and secondary amine functionalities.
Question 4: Can I use this compound for the protection of alcohols and phenols?
Yes, this compound can react with alcohols and phenols in the presence of a base to form carbonates.[3] This can be a useful method for protecting hydroxyl groups in a synthetic sequence.
The following diagram outlines a general troubleshooting workflow for low-yield reactions.
Caption: A systematic approach to troubleshooting.
References
-
Wikipedia. Chloroformate. Retrieved from [Link]
-
Organic Chemistry Portal. Carbonate synthesis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Analytical Method Summaries. Retrieved from [Link]
-
ResearchGate. Molecular structures of p-methoxyphenyl chloroformate (3),.... Retrieved from [Link]
-
ResearchGate. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
XiXisys.com. GHS 11 (Rev.11) SDS Word 下载CAS: 2293-75-6 Name: this compound. Retrieved from [Link]
- Google Patents. US2496091A - Method for the preparation of phenyl chloroformate.
-
ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
National Institutes of Health. Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate - PMC. Retrieved from [Link]
- Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
PubChem. This compound | C8H7ClO3 | CID 3362143. Retrieved from [Link]
-
PubMed. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. Retrieved from [Link]
-
American Elements. This compound | CAS 2293-75-6. Retrieved from [Link]
-
ResearchGate. Tools for Purifying the Product. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: chloroform. Retrieved from [Link]
-
National Academies Press. Chapter: 2 Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
National Institutes of Health. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Retrieved from [Link]
-
National Institutes of Health. N-Dealkylation of Amines - PMC. Retrieved from [Link]
-
ResearchGate. 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines | Request PDF. Retrieved from [Link]
-
PubMed. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate. Retrieved from [Link]
-
ResearchGate. (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]
- Google Patents. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
-
National Institutes of Health. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC - PubMed Central. Retrieved from [Link]
- Google Patents. US6911558B2 - Method for purifying chloromethyl chloroformate.
-
Scribd. Purification of Chloromethyl Chloroformate | PDF | Amine | Ammonium. Retrieved from [Link]
-
Taylor & Francis Online. Chloroformate – Knowledge and References. Retrieved from [Link]
-
MDPI. Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. Retrieved from [Link]
-
PubMed. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Retrieved from [Link]
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- 5. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reactions with 2-Methoxyphenyl Chloroformate
Welcome to the technical support guide for 2-Methoxyphenyl Chloroformate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish, showing low or no conversion to the desired carbamate. What are the potential causes and how can I improve the yield?
A1: Low conversion is a common issue that can often be traced back to several key factors related to reagent quality, reaction setup, and stoichiometry.
Underlying Causes & Solutions:
-
Reagent Quality and Stability: this compound is highly sensitive to moisture.[1] Hydrolysis of the chloroformate is a primary cause of failed reactions.
-
Insufficient Base: The reaction of an amine with this compound generates one equivalent of hydrochloric acid (HCl).[3] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using a slight excess (1.1-1.2 equivalents) is often beneficial. For less reactive amines, stronger bases or extended reaction times may be necessary. Pyridine can also be used and can act as both a base and a solvent.[4][5]
-
-
Inappropriate Temperature: While many reactions are initiated at 0 °C to control the initial exotherm, the reaction may require thermal energy to proceed to completion.
-
Solution: After the dropwise addition of the chloroformate at 0 °C, allow the reaction to warm to room temperature and stir for several hours (2-12 h).[6] If conversion is still low (as monitored by TLC or LC-MS), gentle heating (e.g., 40-50 °C) can be beneficial, but be cautious as higher temperatures can promote side reactions.[7]
-
-
Steric Hindrance: If your amine is sterically hindered, the nucleophilic attack on the chloroformate will be slower.
-
Solution: For hindered amines, you may need more forcing conditions. This can include using a more effective catalyst, increasing the reaction temperature, or extending the reaction time significantly.[8]
-
Q2: I'm observing significant side products in my reaction mixture. What are these impurities and how can I minimize them?
A2: Side product formation is typically a result of competing reaction pathways. Identifying the likely impurities is the first step in optimizing the conditions to suppress their formation.
Common Side Products & Mitigation Strategies:
-
Symmetrical Urea (R-NH-CO-NH-R): This can form if the initially formed carbamate reacts with another molecule of the starting amine. This is more common at elevated temperatures or with highly reactive amines.
-
Mitigation: Maintain a low reaction temperature (0 °C to room temperature).[7] Ensure slow, dropwise addition of the this compound to the amine solution to avoid localized high concentrations of the chloroformate.
-
-
2-Methoxyphenyl Carbonate: This arises from the reaction of the chloroformate with unreacted 2-methoxyphenol (an impurity or degradation product) or from reaction with alcohol impurities in the solvent.
-
Mitigation: Use high-purity this compound. Ensure all solvents are anhydrous. The reaction with alcohols to form carbonate esters is a known reactivity pathway for chloroformates.[3]
-
-
Over-alkylation/Byproducts from Tertiary Amines: Some chloroformates can react with tertiary amine bases, especially at higher temperatures, leading to dealkylation of the base.[9]
-
Mitigation: Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid excessive heating.
-
The following diagram illustrates the primary reaction pathway versus common side reactions.
Caption: Reaction pathways for carbamate synthesis.
Q3: How can I effectively monitor the progress of my reaction?
A3: Proper reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method.
-
Procedure: Spot the starting amine, the this compound (co-spot with the reaction mixture), and the reaction mixture on a silica gel plate.
-
Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings in all components should be UV active. A potassium permanganate stain can also be helpful.
-
Interpretation: The disappearance of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, spot corresponding to the carbamate product indicates reaction progress.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, LC-MS is ideal. It allows you to track the consumption of reactants and the formation of the product by their respective mass-to-charge ratios (m/z).
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and temperature for this reaction?
A: There is no single "best" condition, as it depends on the specific amine substrate. However, a good starting point is to use an anhydrous aprotic solvent.[8]
| Parameter | Recommended Starting Conditions | Rationale & Optimization |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4][5] | DCM is excellent for dissolving most amines and salts. THF is another good option. Toluene can be used, especially if higher temperatures are needed.[4][8] |
| Temperature | 0 °C to Room Temperature (RT)[10] | Start by adding the chloroformate at 0 °C to control the exotherm. Allow the reaction to warm to RT. Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for byproduct formation.[7] |
| Base | Triethylamine (TEA) or DIPEA (1.1-1.2 eq.) | These bases are effective at scavenging HCl without competing as nucleophiles. Pyridine can also be used.[4] |
| Concentration | 0.1 M to 0.5 M | A concentration of ~0.2 M is a reasonable starting point. Very dilute conditions may slow the reaction, while very high concentrations can lead to solubility issues and poor heat dissipation. |
Q: How does the ortho-methoxy group on the phenyl ring affect the reaction?
A: The methoxy group at the ortho position has two main effects:
-
Electronic Effect: The methoxy group is electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate. This may make the reaction slightly slower.
-
Steric Effect: The ortho-substituent can introduce some steric hindrance around the reactive center, potentially slowing the approach of a bulky nucleophilic amine.
In practice, these effects are generally modest, and this compound remains a highly effective reagent for carbamate formation.
Q: What are the best practices for storage and handling of this compound?
A: Due to its moisture sensitivity, proper handling is critical for preserving the reagent's activity.[1][11]
-
Storage: Store in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (nitrogen or argon).[1][2]
-
Handling: When taking an aliquot, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent. Handle quickly in a dry environment or a glovebox. Use a syringe to transfer the liquid under an inert atmosphere.
Experimental Protocols
General Protocol for Carbamate Synthesis
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous solvent (e.g., DCM, to make a 0.2 M solution).
-
Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Chloroformate Addition: Add this compound (1.1 eq.) dropwise via syringe over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM, 2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.[10]
Caption: Experimental workflow for carbamate synthesis.
References
-
N-Dealkylation of Amines - PMC - NIH. (n.d.). Retrieved from [Link]
- Process for the preparation of aromatic amines and the use of the amines so produced. (1991). Google Patents.
-
Chloroformate - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound | CAS 2293-75-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. (2023, May 14). Retrieved from [Link]
-
Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC. (n.d.). Retrieved from [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cleavage of Tertiary Bases with Phenyl Chloroformate : The Reconversion of 21 -Deoxyajmaline into Ajmaline - RSC Publishing. (n.d.). Retrieved from [Link]
-
Phenyl chloroformate. (n.d.). Retrieved from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023, December 5). Retrieved from [Link]
-
A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. (2014, November 25). Retrieved from [Link]
-
Removal of two carbamate pesticides from aqueous solutions using an adsorbent material based on poly(vinyl alcohol) and malic acid hydrogels. (n.d.). Retrieved from [Link]
-
Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed. (n.d.). Retrieved from [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (n.d.). Retrieved from [Link]
-
This compound | C8H7ClO3 | CID 3362143 - PubChem. (n.d.). Retrieved from [Link]
-
Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mild and selective deprotection of carbamates with Bu4NF - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Chapter: 2 Chloroformates Acute Exposure Guideline Levels. (n.d.). Retrieved from [Link]
Sources
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- 2. americanelements.com [americanelements.com]
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- 4. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 5. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nationalacademies.org [nationalacademies.org]
Technical Support Center: Purification Strategies for Products Synthesized with 2-Methoxyphenyl Chloroformate
Welcome to the technical support guide for purifying products synthesized using 2-methoxyphenyl chloroformate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance and troubleshooting advice to navigate the common challenges encountered during the purification of these compounds.
Introduction to Purification Challenges
This compound is a versatile reagent used for introducing the 2-methoxyphenyl (Moz) protecting group onto amines, alcohols, and phenols, resulting in the formation of carbamates, carbonates, and related structures. While the synthesis is often straightforward, purification can be complex due to the nature of the starting materials, byproducts, and the final product itself.
Common challenges include:
-
Removal of Unreacted Starting Materials: Excess this compound and the nucleophilic substrate (e.g., amino acid, alcohol) must be efficiently removed.
-
Byproduct Elimination: The reaction can generate byproducts such as 2-methoxyphenol and hydrochloric acid, which can complicate purification.
-
Product Characteristics: The resulting carbamates or carbonates may have varying polarities and solubilities, sometimes forming oils or amorphous solids that are difficult to crystallize.[1]
This guide provides a structured approach to tackling these issues, combining theoretical principles with actionable protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the purification of Moz-protected compounds.
Q1: My product is an oil and won't solidify. How can I purify it?
A1: Oily products are a common issue, especially with protected amino acids.[1] This can be due to residual solvents or inherent properties of the compound.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of thermal degradation.
-
Solvent Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.[1] This can "crash out" the product as a solid.
-
Chromatography: If solidification fails, flash column chromatography is the most reliable method for purifying oils.[2] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Salt Formation: If your product has an acidic or basic handle (like a free carboxylic acid on a protected amino acid), you can try forming a salt to induce crystallization.
-
Q2: I see multiple spots on my TLC plate after workup. What are they?
A2: A typical reaction mixture might show the following on a TLC plate:
-
Desired Product: The Moz-protected compound.
-
Starting Material: The unreacted amine, alcohol, or phenol.
-
2-Methoxyphenol: A common byproduct from the decomposition or hydrolysis of this compound.
-
Unreacted this compound: Although reactive, some may persist.
To identify these, you can run co-spots with the starting materials. 2-Methoxyphenol is also commercially available and can be used as a standard.
Q3: How do I remove the byproduct 2-methoxyphenol?
A3: 2-Methoxyphenol is acidic and can be removed with a basic wash during liquid-liquid extraction.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
The 2-methoxyphenol will be deprotonated and extracted into the aqueous layer.
-
Repeat the wash if necessary, monitoring the organic layer by TLC.
-
Follow with a brine wash to remove residual water before drying and concentrating.[3]
-
Q4: My purification yield is very low. What are the common causes?
A4: Low yield can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.
-
Product Loss During Extraction: The product might have some water solubility, especially if it's a protected amino acid with a free carboxylic acid. To minimize this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
Emulsion Formation: Emulsions during liquid-liquid extraction can trap the product.[3] Breaking emulsions can be achieved by adding brine, gentle swirling, or passing the mixture through a pad of diatomaceous earth.[4]
-
Degradation on Silica Gel: Some compounds, particularly those that are acid-sensitive, can degrade on silica gel during column chromatography. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction
Liquid-liquid extraction is the first line of defense in purification, designed to separate compounds based on their differential solubilities in two immiscible liquids.[5][6]
Core Principle: Acid-Base Extraction
This technique is highly effective for separating acidic, basic, and neutral compounds.[3] In the context of this compound reactions, you will often have:
-
Acidic Impurities: 2-methoxyphenol, HCl (from the reaction).
-
Basic Impurities: Unreacted amine starting materials (if applicable), and the base catalyst (e.g., triethylamine, pyridine).
-
Neutral or Amphoteric Product: The desired Moz-protected compound.
dot graph TD { A[Crude Reaction Mixture in Organic Solvent] --> B{Wash with 1M HCl}; B --> C[Aqueous Layer: Contains Base Catalyst & Unreacted Amine]; B --> D[Organic Layer: Contains Product, 2-Methoxyphenol, Other Neutrals]; D --> E{Wash with 1M NaHCO3}; E --> F[Aqueous Layer: Contains 2-Methoxyphenol]; E --> G[Organic Layer: Purified Product]; G --> H[Wash with Brine, Dry, Concentrate]; }
Caption: Workflow for Acid-Base Extraction.
Troubleshooting Extraction Issues
| Problem | Probable Cause | Solution |
| Persistent Emulsion | The two phases are not separating cleanly, often due to surfactants or fine particulates. | Add brine to increase the ionic strength of the aqueous phase.[3] Pass the mixture through a pad of diatomaceous earth.[4] Allow the mixture to stand for a longer period. |
| Product in Aqueous Layer | The product has significant water solubility. | Saturate the aqueous phase with NaCl before extraction. Use a more non-polar organic solvent for extraction. Perform multiple extractions with smaller volumes of organic solvent. |
| Incomplete Removal of Impurities | Insufficient washing or incorrect pH of the aqueous wash. | Use a pH meter to confirm the pH of the aqueous layer after washing. Increase the number of washes. For stubborn basic impurities, consider using a solid-supported scavenger resin. |
Guide 2: Mastering Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with similar polarities.[2]
Step-by-Step Protocol for a Typical Moz-Protected Compound
-
Adsorb the Crude Product: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. This "dry loading" method generally provides better separation than loading the sample as a liquid.
-
Prepare the Column: Pack a glass column with silica gel in your starting eluent (a non-polar solvent system). A common starting point is a mixture of hexanes and ethyl acetate.
-
Load the Sample: Carefully add the dried sample-silica mixture to the top of the column.
-
Elute the Column: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. This can be done in a stepwise or continuous gradient fashion.
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
dot graph TD { A[Dissolve Crude Product] --> B[Adsorb onto Silica Gel]; B --> C[Dry to Free-flowing Powder]; C --> D[Load onto Packed Silica Column]; D --> E[Elute with Solvent Gradient]; E --> F[Collect Fractions]; F --> G{Analyze Fractions by TLC}; G --> H[Combine Pure Fractions]; H --> I[Concentrate to Obtain Pure Product]; }
Caption: Workflow for Flash Column Chromatography.
Troubleshooting Chromatography
| Problem | Probable Cause | Solution |
| Poor Separation (Overlapping Spots) | Incorrect solvent system polarity. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Streaking on TLC/Column | The compound may be too acidic or basic, leading to strong interactions with the silica. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine. |
| No Product Eluting from Column | The eluent is not polar enough. | Increase the polarity of the solvent system. |
| The product may have decomposed on the silica. | Consider using a different stationary phase, such as alumina or C18 reverse-phase silica. |
Guide 3: Recrystallization for High Purity Solids
For products that are solid, recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[7][8]
The Principle of Recrystallization
The goal is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
General Recrystallization Protocol
-
Choose a Solvent System: Test the solubility of your crude product in various solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold. Sometimes a two-solvent system (one in which the compound is soluble, and one in which it is not) is required. For N-protected amino acids, solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes are common starting points.[9]
-
Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to completely dissolve the crude material.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under a vacuum.
Chemical Properties and Stability
Understanding the properties of this compound and its derivatives is crucial for successful purification.
-
This compound:
-
Moz-Protected Products (Carbamates/Carbonates):
-
Stability: Generally stable under neutral and mildly acidic or basic conditions used during workup. Strong acids or bases can cleave the protecting group.
-
Solubility: The methoxy group imparts a degree of polarity. Solubility will be highly dependent on the nature of the attached molecule.
-
References
- Reachem. (2024, August 9).
- Agilent.
- Wikipedia. Liquid–liquid extraction.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- Google Patents. US8357820B2 - Process for producing N-protected amino acid.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Google Patents.
- Sigma-Aldrich.
- MIT OpenCourseWare.
- PubChem.
- Wikipedia.
- Environmental Protection Agency.
- ResearchG
- ARKAT USA. Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent.
- Dutscher.
- CORA. (2017, April 10).
- Organic Syntheses.
- ResearchGate. (2014, August 6). How to get (or crystallize)
- ResearchGate. (2022, December 8).
- XiXisys.com. GHS 11 (Rev.11)
- National Center for Biotechnology Information.
- Waters.
- ResearchGate. (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.
- Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. (2026, January 6).
- AMERICAN ELEMENTS.
- ACS Publications. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine | The Journal of Physical Chemistry Letters.
- MDPI.
- BOC Sciences.
- Google Patents.
- Sigma-Aldrich.
- Scribd.
- National Center for Biotechnology Information. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- ACS Omega. (2022, March 30).
Sources
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- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chloroformate - Wikipedia [en.wikipedia.org]
- 12. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of Acylation: A Technical Guide to Improving Selectivity in 2-Methoxyphenyl Chloroformate Reactions
Welcome to our dedicated technical support center for optimizing reactions with 2-methoxyphenyl chloroformate. This guide is designed for researchers, scientists, and professionals in drug development who seek to enhance the selectivity and efficiency of their acylation reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.
Introduction: The Challenge of Selectivity
This compound is a valuable reagent for the introduction of the 2-methoxyphenoxycarbonyl protecting group, a moiety frequently employed in complex organic synthesis. However, like many reactive acylating agents, achieving high selectivity can be a significant challenge, particularly when working with substrates bearing multiple nucleophilic sites. The primary competition often lies between N-acylation (carbamate formation) and O-acylation (carbonate formation). This guide will provide a comprehensive framework for troubleshooting common issues and rationally designing experiments to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction with an aminophenol yields a mixture of N-acylated and O-acylated products. How can I favor N-acylation?
A1: Achieving selective N-acylation over O-acylation is a common challenge rooted in the relative nucleophilicity of the amine and hydroxyl groups. While both are nucleophilic, primary and secondary amines are generally more potent nucleophiles than alcohols or phenols. However, under basic conditions, the deprotonated phenoxide is a significantly stronger nucleophile. Therefore, the key to selectivity lies in carefully controlling the reaction conditions to favor the amine's inherent nucleophilicity.
Key Strategies for Selective N-Acylation:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base or a base that is not strong enough to significantly deprotonate the phenolic hydroxyl group. Triethylamine (TEA) is often a suitable choice as it acts as an acid scavenger without promoting O-acylation. In contrast, stronger bases like sodium hydroxide or potassium carbonate will generate the highly nucleophilic phenoxide, leading to O-acylation. Pyridine can also be used and may offer advantages in certain solvent systems.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). The activation energy for O-acylation is typically higher than for N-acylation. By lowering the temperature, you can kinetically disfavor the O-acylation pathway.
-
Order of Addition: Add the this compound slowly to a solution of the aminophenol and the base. This maintains a low concentration of the acylating agent, which helps to prevent side reactions and favors reaction with the more nucleophilic amine.
Q2: I am observing the formation of a significant amount of symmetrical diaryl carbonate as a byproduct. What is the cause and how can I prevent it?
A2: The formation of bis(2-methoxyphenyl) carbonate arises from the reaction of this compound with the 2-methoxyphenoxide ion. This phenoxide can be generated from the hydrolysis of the starting chloroformate by residual water in the reaction mixture, followed by deprotonation by the base.
Troubleshooting Symmetrical Carbonate Formation:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water is a primary contributor to this side reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Base Selection: As with selectivity control, the choice of a non-nucleophilic base like triethylamine is crucial. It will scavenge the HCl byproduct without actively promoting the formation of the phenoxide from trace water.
Q3: Can a catalyst be used to improve the rate and selectivity of my reaction?
A3: Yes, nucleophilic catalysts can be highly effective. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst for acylation reactions.[1][2][3][4] It functions by reacting with the chloroformate to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the chloroformate itself.
Using DMAP as a Catalyst:
-
Mechanism of Action: DMAP is more nucleophilic than the amine or alcohol substrate and rapidly forms an acylpyridinium intermediate. This intermediate is then attacked by the primary nucleophile (e.g., the amine), regenerating the DMAP catalyst.
-
Selectivity: In cases of competing nucleophiles, DMAP can sometimes enhance selectivity by lowering the activation energy for the desired reaction pathway. However, its high reactivity can also lead to reduced selectivity if not used judiciously. It is advisable to start with a catalytic amount (1-10 mol%) and optimize from there.
-
Caution: DMAP is highly toxic and should be handled with appropriate safety precautions.[3]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Chemoselectivity: A Decision-Making Workflow
When faced with poor selectivity, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Sources
Technical Support Center: Solvent Effects on 2-Methoxyphenyl Chloroformate Reactions
Welcome to the technical support center for optimizing reactions involving 2-methoxyphenyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. Here, we address common challenges and frequently asked questions, providing insights grounded in reaction kinetics and mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles like amines?
A1: The reaction of this compound with nucleophiles, such as amines to form carbamates, generally proceeds through a nucleophilic acyl substitution pathway.[1] The specific mechanism can be complex and is highly dependent on the solvent, nucleophile, and temperature.[1] It often involves a dual pathway: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1-type) mechanism.[2][3] In most common applications, the bimolecular pathway, where the nucleophile attacks the electrophilic carbonyl carbon, is predominant.[3][4]
Q2: How does solvent polarity affect the reaction rate?
A2: Solvent polarity plays a crucial role. Polar solvents can stabilize the charged intermediates and transition states that occur during the reaction.
-
For SN1-type pathways , which involve the formation of an acylium cation intermediate, polar protic solvents are particularly effective at stabilization through hydrogen bonding and ion-dipole interactions, thus accelerating the reaction.[5]
-
For bimolecular (SN2-type) pathways , polar aprotic solvents are often preferred. They can dissolve the reactants and stabilize charged transition states to some extent, but without strongly solvating the nucleophile, leaving it more reactive.[5][6] In contrast, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which can decrease its effective nucleophilicity and slow the reaction rate.[5]
Q3: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
A3: The key difference lies in their ability to act as hydrogen bond donors.[6]
-
Polar Protic Solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol, acetic acid).[5][7] They are excellent at solvating both cations and anions.[5]
-
Polar Aprotic Solvents lack these bonds but still have a significant dipole moment (e.g., acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone).[6][7]
The choice depends on the desired reaction mechanism and the nature of your nucleophile. For a strong nucleophile reacting via a bimolecular pathway, a polar aprotic solvent like acetonitrile is often a good starting point to ensure high nucleophile reactivity.[8] If you are working with a system that favors an ionization pathway, a polar protic solvent might be necessary, but be mindful of potential side reactions like solvolysis.
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments and provide actionable solutions based on solvent choice.
Problem 1: My reaction is extremely slow or incomplete.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Polarity | The transition state may not be sufficiently stabilized, or the reactants may have poor solubility. | Switch to a more polar solvent to improve solubility and stabilize charged intermediates. For reactions with amines, consider solvents like acetonitrile (ACN) or tetrahydrofuran (THF).[9] |
| Nucleophile "Caging" | You are using a polar protic solvent (e.g., methanol) with a strong, anionic nucleophile. The solvent is solvating the nucleophile via hydrogen bonding, drastically reducing its reactivity.[5] | Change to a polar aprotic solvent such as DMF or DMSO. These solvents will still dissolve the reactants but will not form a strong hydrogen-bonding cage around the nucleophile, leading to a significant rate increase.[5] |
| Poor Leaving Group Ability | In some solvent systems, the chloride ion may not be a sufficiently good leaving group without assistance. | While not strictly a solvent issue, switching to a more ionizing solvent (one that promotes charge separation) can facilitate the departure of the leaving group.[2] |
Problem 2: I am observing significant formation of byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Solvolysis | You are using a nucleophilic solvent (e.g., water, methanol, ethanol). The solvent itself is acting as a nucleophile and reacting with the this compound.[1][2] This is a common issue in protic solvents. | Switch to a non-nucleophilic, inert solvent. Dichloromethane (DCM), acetonitrile (ACN), or toluene are generally good choices for minimizing solvolysis.[9][10] |
| Reaction with Solvent Impurities | Trace amounts of water in your solvent can lead to hydrolysis of the chloroformate. | Ensure you are using a dry (anhydrous) solvent. It is good practice to use freshly dried solvents, especially for sensitive reactions. |
| Side reactions involving the methoxy group | While less common, highly forcing conditions or specific catalysts could potentially lead to reactions involving the methoxy substituent on the phenyl ring. | This is highly substrate and condition-dependent. If suspected, consider milder reaction conditions (lower temperature) and a less interactive solvent. |
Mechanistic Considerations & Solvent Influence
The reaction of this compound can be pushed towards different mechanistic pathways based on solvent properties. The Grunwald-Winstein equation is often used to correlate the rate of solvolysis reactions with solvent nucleophilicity (NT) and ionizing power (YCl).[1][2]
-
High Nucleophilicity Solvents (High NT): Favor a bimolecular, addition-elimination pathway.
-
High Ionizing Power Solvents (High YCl): Favor a unimolecular, SN1-type pathway.
This relationship is visualized in the diagram below, showing how solvent choice can dictate the dominant reaction mechanism.
Caption: Solvent selection directs the reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis with an Amine
This protocol is a starting point for the reaction of this compound with a primary or secondary amine, using a polar aprotic solvent to favor a bimolecular reaction pathway.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine or pyridine)[9]
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the amine substrate and dissolve it in the chosen anhydrous solvent.
-
Base Addition: Add 1.1 equivalents of the tertiary amine base. This will act as a scavenger for the HCl byproduct generated during the reaction.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the reaction rate and minimizing potential side reactions.
-
Chloroformate Addition: Slowly add 1.05 equivalents of this compound to the reaction mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Kinetic Analysis by Titrimetry (for Solvolysis Study)
This method can be used to determine the rate of solvolysis of this compound in a given solvent.[1]
Materials:
-
This compound
-
Desired solvent for analysis
-
Standardized basic solution (e.g., 0.01 M NaOH)
-
Indicator (e.g., phenolphthalein)
-
Thermostatted water bath
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent.
-
Temperature Control: Place the reaction vessel in a thermostatted water bath to maintain a constant temperature throughout the experiment.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a cold, immiscible solvent where the reaction is much slower.
-
Titration: Determine the amount of HCl produced in the aliquot by titrating with the standardized base solution using an appropriate indicator.
-
Data Analysis: The rate constant (k) can be calculated from the first-order rate equation, by plotting ln([A]₀/[A]t) versus time, where [A] is the concentration of the chloroformate.
Caption: Workflow for a solvolysis kinetic study.
References
- An In-depth Technical Guide to the Reaction Kinetics of Allyl Chloroformate with Nucleophiles. Benchchem.
- Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. National Institutes of Health (NIH).
- LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. PubMed.
- Kinetics and mechanism of the decomposition of 1-adamantyl chloroformate. American Chemical Society.
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. National Institutes of Health (NIH).
- Kinetics and mechanism of the decomposition of 1-adamantyl chloroformate. Journal of the American Chemical Society.
- The Chemistry of Chloroformates. ACS Publications.
- How to avoid emulsion during 1-Chloroethyl chloroformate reaction workup. Benchchem.
- Process for the preparation of aromatic amines and the use of the amines so produced. Google Patents.
- A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. ResearchGate.
- Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. National Institutes of Health (NIH).
- Chloroformate. Wikipedia.
- Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health (NIH).
- Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.
- Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate.
- Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH).
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Solvent effects on the kinetics of a homogeneously catalyzed reaction were successfully predicted using a thermodynamically consistent, activity-based approach. Chemical Engineering Journal.
- Chlorination of phenols: kinetics and formation of chloroform. PubMed.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Protic Vs Aprotic Solvent. Scribd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]
- 10. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Managing temperature control for exothermic chloroformate reactions
A Senior Application Scientist's Guide to Thermal Hazard Management
Welcome to the technical support center for managing exothermic chloroformate reactions. This guide is designed for researchers, scientists, and drug development professionals who handle these potent reagents. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the fundamental reasoning behind them, ensuring your experiments are both successful and, above all, safe. Chloroformate reactions are powerful synthetic tools, but their inherent exothermicity demands rigorous control and a deep understanding of the thermal hazards involved.
Core Principles: Understanding the Exotherm
The reaction of an alcohol or amine with a phosgene equivalent (like phosgene, triphosgene, or diphosgene) to form a chloroformate is a highly exothermic process.[1] The significant heat release stems from the formation of stable carbonyl and hydrochloride bonds. The rate and intensity of this heat evolution are not constant; they are critically influenced by several factors:
-
Nucleophilicity of the Substrate: More nucleophilic alcohols and amines will react faster, generating heat more rapidly.
-
Rate of Addition: The rate at which you add the chloroformate reagent or the nucleophile is the primary method of controlling the rate of heat generation.[2] A rapid addition can lead to a sudden, uncontrollable temperature spike.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature measured by your probe.[3] This can accelerate decomposition reactions and lead to a runaway scenario.
-
Solvent and Concentration: The solvent's heat capacity and the concentration of reagents dictate how much the temperature will rise for a given amount of heat generated. More dilute reactions are generally easier to control.
-
Cooling Capacity: The ability of your cooling system to remove heat must always exceed the rate of heat generation. This is a critical consideration, especially during scale-up, where the surface-area-to-volume ratio decreases, making heat removal less efficient.[4][5]
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.
Q1: My reaction temperature is rapidly rising and has overshot the set point. What should I do immediately?
A1: This is a critical situation that requires immediate action to prevent a thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagent. This is the most crucial step to stop feeding the exotherm.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using a recirculating chiller, set it to its lowest possible temperature.[2] For reactions in an ice bath, ensure the flask is fully submerged and add more ice/salt if necessary.
-
Alert a Colleague: Inform a coworker about the situation. Do not work alone when dealing with a potentially hazardous reaction.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably despite stopping reagent addition and maximizing cooling, you must be prepared to execute an emergency quench. This typically involves adding a pre-chilled, non-reactive solvent or a specific quenching agent. This procedure should be defined in your experimental plan before you start the reaction.
Q2: I've been adding my reagent for 10 minutes and the temperature hasn't increased. Suddenly, it's starting to rise very quickly. What's happening?
A2: You are likely experiencing a delayed exotherm due to an accumulation of unreacted reagents. This is an extremely dangerous situation.[4] It can occur if the initial reaction temperature is too low for the reaction to initiate, or if an inhibitor was present. As you add reagent, it builds up. Once the reaction finally starts, the accumulated material reacts all at once, releasing a massive amount of energy that can overwhelm your cooling system.
-
Causality: The activation energy for the reaction was not met initially, leading to a buildup of reactants. A slight increase in temperature, perhaps from ambient warming or slow background reaction, eventually initiated the reaction, which is now proceeding at an uncontrolled rate due to the high concentration of reactants.
-
Action: Treat this as a critical situation as described in Q1. Immediately stop reagent addition and apply maximum cooling. The risk of a runaway is very high. For future experiments, ensure the reaction is initiated with a small amount of reagent to confirm an exotherm is observed before proceeding with the bulk addition.
Q3: How do I choose the right cooling method for my reaction scale?
A3: The choice of cooling method is critical and depends on the reaction scale and the magnitude of the exotherm. Your cooling system must be able to dissipate the total heat evolved over the addition time.
| Cooling Method | Temperature Range | Best For | Considerations |
| Ice/Water Bath | ~0 °C | Small-scale lab reactions (<1 L) with moderate exotherms. | Simple and effective, but capacity is limited. The bath temperature can rise if the exotherm is vigorous.[2] |
| Ice/Salt Bath | -5 to -20 °C | Small-scale reactions requiring sub-zero temperatures. | Provides lower temperatures but has limited duration and capacity. |
| Dry Ice/Solvent Bath | -78 °C (Acetone/IPA) | Small to medium-scale reactions needing very low temperatures. | Excellent for rapid cooling, but requires careful handling of dry ice and flammable solvents.[2] |
| Recirculating Chiller | -80 to +20 °C | All scales, especially pilot and manufacturing. Essential for long reactions. | Provides precise and sustained temperature control. The cooling power (in Watts) must be sufficient for the reaction's heat output.[2][6] |
Q4: What are the definitive signs of a thermal runaway, and what is the emergency procedure?
A4: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the system, leading to an uncontrolled acceleration of the reaction rate and temperature.[3]
-
Warning Signs:
-
A continuous, rapid increase in temperature even after stopping reagent addition.
-
A sudden increase in pressure (gas evolution, boiling solvent).
-
Noticeable change in the reaction mixture's color or viscosity.
-
Venting from the condenser or gas outlet.
-
-
Emergency Shutdown Procedure: This procedure should be written and posted in the lab.[7][8]
-
ANNOUNCE: Alert all personnel in the immediate vicinity of the emergency.
-
STOP: Immediately stop all reagent feeds.
-
COOL: Apply maximum cooling. If available and safe, add an external dry ice/acetone bath.
-
QUENCH: If the reaction is not brought under control, and it is safe to do so, add the predetermined emergency quenching agent.
-
EVACUATE: If the reaction cannot be controlled, activate the emergency alarm, close the fume hood sash, and evacuate the laboratory immediately.[8]
-
Troubleshooting Decision Tree for Temperature Deviations
Caption: A decision tree for responding to temperature changes.
Frequently Asked Questions (FAQs)
Q1: How does the rate of reagent addition impact temperature control?
A1: The addition rate is the most critical controllable parameter for managing an exotherm.[2] The reaction's heat is generated almost instantaneously as the reagents mix. By adding the limiting reagent slowly and steadily, you ensure that the rate of heat generation never exceeds the rate of heat removal by your cooling system. A controlled addition keeps the concentration of the limiting reagent low at all times, preventing accumulation and potential for a runaway.[4][6]
Heat Management in Exothermic Reactions
Caption: Relationship between addition rate and thermal control.
Q2: What are the best practices for quenching a chloroformate reaction?
A2: Quenching must be done carefully, as the quenching reaction itself can be exothermic.
-
Cool Down: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) before quenching.
-
Quenching Agent: A common method is to slowly add a pre-chilled nucleophilic solution, such as aqueous sodium bicarbonate, an amine solution, or simply water.[9] The choice depends on the stability of your product.
-
Vigorous Stirring: Maintain good agitation during the quench to dissipate heat and prevent localized concentration buildup of the quenching agent.
-
Off-Gas Management: Be aware that quenching can generate gas (e.g., CO2 from bicarbonate). Ensure your system is adequately vented.
Q3: Are there safer alternatives to using phosgene gas?
A3: Yes. Due to the extreme toxicity of phosgene gas, solid triphosgene (bis(trichloromethyl) carbonate) and liquid diphosgene (trichloromethyl chloroformate) are widely used as safer substitutes.[10] They are easier to handle and measure. However, it is critical to remember that under reaction conditions (especially in the presence of nucleophiles or heat), they can decompose to release phosgene.[11] Therefore, they should be handled with the same precautions as phosgene itself, including working in a well-ventilated chemical fume hood.
Q4: What key parameters should I monitor during my reaction?
A4: Continuous monitoring is key to maintaining control.
| Parameter | Monitoring Tool | Why It's Important |
| Internal Reaction Temperature | Thermocouple/Thermometer | The most critical parameter for assessing the reaction's progress and safety.[6] |
| Coolant Temperature | Chiller Readout / Bath Thermometer | A significant difference between coolant and internal temp indicates a strong exotherm. |
| Addition Rate | Syringe Pump / Addition Funnel | Ensures the rate of heat generation is controlled. |
| Stirrer Speed | Tachometer / Visual Check | Ensures proper mixing to avoid hot spots.[12] |
| Off-Gas Flow | Bubbler / Flow Meter | A sudden increase can indicate a side reaction or boiling. |
Experimental Protocol: Controlled Laboratory Synthesis of a Chloroformate
This protocol describes a generic, safety-focused procedure for a laboratory-scale reaction. Note: All quantities and temperatures must be adapted based on the specific reactivity of your substrate and the reaction's known thermal hazards.
Objective: To synthesize a chloroformate from an alcohol using triphosgene in a controlled manner.
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple to measure internal temperature, a nitrogen inlet, and a condenser with a bubbler.
-
A syringe pump for controlled addition of the alcohol solution.
-
A recirculating chiller or an ice bath for cooling.[2]
Procedure:
-
System Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Charge Reagents: In the flask, dissolve triphosgene (0.35 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C). Start the stirrer to ensure good mixing.
-
Prepare Nucleophile: In a separate flask, prepare a solution of the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in the reaction solvent. Draw this solution into the syringe for the pump.
-
Controlled Addition: Begin adding the alcohol/pyridine solution to the stirred triphosgene solution via the syringe pump over a prolonged period (e.g., 1-2 hours).
-
Monitor Temperature: Continuously monitor the internal reaction temperature. It should rise slightly above the bath temperature and remain stable. If it deviates significantly, pause the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for a specified time to ensure full conversion.
-
Controlled Quench: Cool the reaction mixture further if necessary. Slowly add a pre-chilled quenching solution (e.g., cold water or dilute HCl) while monitoring the temperature.
-
Workup: Proceed with the standard aqueous workup, extraction, and purification.[13]
References
- CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google P
-
Bhopal disaster - Wikipedia. [Link]
-
Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY - NJ.gov. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap. [Link]
-
Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University Repository. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. [Link]
-
Chloroformate - Wikipedia. [Link]
-
(PDF) Phosgene from chloroform - ResearchGate. [Link]
-
Standard Operating Procedure: Isobutyl chloroformate - University of California, Santa Barbara. [Link]
-
How does adding more reactants affect an exothermic or endothermic chemical reaction? What are the potential results and why? - Quora. [Link]
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. [Link]
-
Chloroformates Acute Exposure Guideline Levels - National Center for Biotechnology Information. [Link]
-
Emergency Shutdown Guidelines - FIU Environmental Health and Safety. [Link]
-
Runaway Reaction - Gexcon. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf. [Link]
-
Rules of Thumb: Scale-up - Features - The Chemical Engineer. [Link]
-
High temperature reactions of chloroform with methane - Digital Commons @ NJIT. [Link]
-
Ethylchloroformate - Lanxess. [Link]
-
If heating an exothermic reaction slows it down, why do thermal runaways occur? - Reddit. [Link]
-
Runaway: Explosion at T2 Laboratories - YouTube. [Link]
-
Runaway Chemical Reaction Exposes Community to Highly Toxic Chemicals - PubMed. [Link]
-
Kinetics and mechanism of the thermal chlorination of chloroform in the gas phase | Request PDF - ResearchGate. [Link]
-
Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]
-
Phosgene Safety Fact Sheet - University of California, Santa Barbara. [Link]
-
Emergency Shutdown of Fluidized Bed Reaction Systems. [Link]
-
Runaway: Explosion at T2 Laboratories - Safety Videos - Multimedia | CSB. [Link]
- US4039569A - Methyl chloroformate process - Google P
-
Exothermic vs. Endothermic and K - Chemistry LibreTexts. [Link]
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Technical Support Center: Safely Quenching Reactions with 2-Methoxyphenyl Chloroformate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving 2-methoxyphenyl chloroformate. As a Senior Application Scientist, this document synthesizes established safety protocols with practical, field-tested advice to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Understanding the Hazards of this compound
Before initiating any quenching procedure, a thorough understanding of the inherent risks associated with this compound is paramount. This substance is classified as:
Furthermore, like other chloroformates, it is moisture-sensitive and will react with water and other nucleophiles. This reactivity is the basis for its utility in synthesis but also necessitates careful handling and quenching procedures. Upon contact with moisture, it can hydrolyze to produce hydrochloric acid and the corresponding phenol, which are corrosive and can contribute to an exothermic reaction.
Table 1: Hazard Information for this compound [1]
| Hazard Statement | GHS Classification |
| H301: Toxic if swallowed | Acute toxicity, oral (Category 3) |
| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
The Chemistry of Quenching: A Deliberate and Controlled Neutralization
The primary goal of quenching is to safely neutralize any unreacted this compound, rendering the reaction mixture safe for workup and disposal. Chloroformates react with a variety of nucleophiles, and this reactivity can be harnessed for a controlled quench. The most common quenching agents are water, alcohols, and amines. The general reaction schemes are as follows:
-
Hydrolysis (Water): RO(CO)Cl + H₂O → RO(CO)OH + HCl The resulting carbonic acid is unstable and decomposes to the corresponding alcohol/phenol and carbon dioxide. ROH + CO₂
-
Alcoholysis (Alcohol): RO(CO)Cl + R'OH → RO(CO)OR' + HCl
-
Aminolysis (Amine): RO(CO)Cl + R'NH₂ → RO(CO)NHR' + HCl
The choice of quenching agent depends on several factors, including the reaction solvent, the scale of the reaction, and the stability of the desired product to the quenching conditions.
Quenching Protocols: A Step-by-Step Guide
Always perform quenching procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Visualizing the Quenching Workflow
Caption: Decision workflow for safely quenching a reaction containing this compound.
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution (Recommended for Most Applications)
This is often the safest and most effective method as the bicarbonate neutralizes the byproduct hydrochloric acid, minimizing the potential for acid-catalyzed degradation of the product.
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath and allow the internal temperature to reach 0-5 °C.[2]
-
Slow addition of quenching agent: With vigorous stirring, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise.
-
Monitor for gas evolution: The reaction will produce carbon dioxide gas. The rate of addition should be controlled to prevent excessive foaming and pressure buildup.[3]
-
Ensure complete quenching: Continue adding the bicarbonate solution until gas evolution ceases. The pH of the aqueous layer should be neutral or slightly basic.
-
Proceed to workup: Once the quench is complete, the reaction mixture can be allowed to warm to room temperature before proceeding with the aqueous workup and extraction.
Protocol 2: Quenching with an Alcohol (e.g., Methanol or Isopropanol)
This method is useful when the presence of water is undesirable for the subsequent workup.
-
Cool the reaction mixture: As with the bicarbonate quench, cool the reaction to 0-5 °C in an ice-water bath.
-
Dilute the quenching agent: It is good practice to dilute the alcohol in the reaction solvent before addition to better control the reaction rate.
-
Slow addition: Slowly add the alcohol to the stirred reaction mixture.
-
Monitor for exotherm: The reaction can be exothermic. Monitor the internal temperature and control the addition rate to maintain a low temperature.[4]
-
Subsequent neutralization: After the chloroformate is consumed, a base (e.g., saturated NaHCO₃ solution or triethylamine) will be needed to neutralize the hydrochloric acid generated before workup.
Protocol 3: Quenching with a Dilute Amine Solution
This is a highly effective but also potentially very exothermic method. It should be used with caution and only when other methods are not suitable.
-
Cool the reaction mixture: Cool the reaction to 0-5 °C.
-
Use a dilute amine solution: Prepare a dilute solution of an amine (e.g., 1 M aqueous ammonium hydroxide) in the reaction solvent.
-
Extremely slow addition: Add the amine solution very slowly with vigorous stirring, carefully monitoring the temperature.
-
Control the exotherm: Be prepared to slow or stop the addition if the temperature rises rapidly.
-
Proceed to workup: Once the quench is complete, proceed with the standard aqueous workup.
Troubleshooting Guide & FAQs
Q1: My quenching reaction is extremely vigorous and foaming excessively. What should I do?
-
Immediate Action: Stop the addition of the quenching agent immediately.
-
Analysis: The reaction is likely too concentrated, or the addition rate is too fast. Vigorous gas evolution is expected with bicarbonate quenching, but it should be controllable.
-
Solution: Ensure the reaction is adequately cooled in an ice bath. Dilute the reaction mixture with more of the reaction solvent. Resume the addition of the quenching agent at a much slower rate.
Q2: An emulsion has formed during the aqueous workup after quenching. How can I break it?
-
Cause: Emulsions can form due to the presence of fine particulates or amphiphilic molecules.[5] Vigorous shaking during extraction can also contribute.[5]
-
Solutions:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[5]
-
Filtration: Filter the entire mixture through a pad of Celite®.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling is sufficient to promote phase separation.[5]
-
Q3: I have a low yield of my desired product after quenching and workup. What could be the cause?
-
Product Instability: Your product may be sensitive to the pH of the quenching conditions. For example, using a strong base to quench could degrade a base-sensitive product.
-
Solution: Before quenching the entire reaction, test the stability of your product by quenching a small aliquot and analyzing it by TLC or LC-MS.[3] Consider using a milder quenching agent like cold water or a buffered solution if necessary.
-
-
Product Solubility: The product may have some solubility in the aqueous layer.
-
Solution: Back-extract the aqueous layer with the organic solvent to recover any dissolved product.[3]
-
Q4: After quenching, I still detect a pungent odor. Is the reaction safe to handle?
-
Cause: A persistent pungent odor may indicate that the this compound has not been completely quenched.
-
Solution: Ensure vigorous stirring during the quenching process to maximize contact between the chloroformate and the quenching agent. Add more quenching agent until the odor dissipates and you are confident the reaction is complete.
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
For spills, evacuate the area and use an appropriate absorbent material for cleanup, ensuring you are wearing full PPE. Dispose of the waste in a sealed, labeled container for hazardous materials.
Conclusion
Quenching reactions containing this compound is a critical step that requires careful planning and execution. By understanding the hazards, selecting the appropriate quenching agent and protocol, and being prepared to troubleshoot common issues, researchers can ensure the safety of their experiments and the integrity of their results. Always prioritize safety and consult your institution's safety guidelines before working with hazardous materials.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. RSC Publishing. Retrieved from [Link]
-
PMC. (n.d.). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. NIH. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Chloroform (Methylidyne Trichloride, Trichloromethane). Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of aliphatic chloroformates.
-
Reddit. (2018). How to purify out excess chloroformate. r/labrats. Retrieved from [Link]
-
MDPI. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Retrieved from [Link]
-
University of Rochester. (2026). How To Run A Reaction: The Quench. Department of Chemistry. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Phenyl chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing chloroformates.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing chloroformate compound.
-
Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of p-methoxyphenyl chloroformate (3),.... Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic amines and the use of the amines so produced.
- Google Patents. (n.d.). Method for producing chloroformates.
-
PMC. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. NIH. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Isobutyl chloroformate. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). Nucleophilic substitution reactions of phenyl chloroformates. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. NIH. Retrieved from [Link]
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PMC. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. NIH. Retrieved from [Link]
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The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]
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J-GLOBAL. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. Retrieved from [Link]
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Reddit. (2024). Quenching guide. r/Chempros. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride. RSC Publishing. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxyphenyl vs. 4-Methoxyphenyl Chloroformate for Researchers in Drug Development
In the landscape of pharmaceutical and specialty chemical synthesis, the selection of the appropriate reagent is paramount to achieving optimal reaction kinetics, yield, and purity. Phenyl chloroformates are a versatile class of reagents, frequently employed for the introduction of protecting groups and the activation of molecules for subsequent coupling reactions. Within this class, substituted analogues such as methoxyphenyl chloroformates offer nuanced reactivity profiles that can be leveraged for specific synthetic challenges. This guide provides an in-depth technical comparison of the reactivity of two common isomers: 2-methoxyphenyl chloroformate and 4-methoxyphenyl chloroformate, grounded in established principles of physical organic chemistry and supported by relevant experimental frameworks.
The Dueling Influences of the Methoxy Group: A Primer on Electronic and Steric Effects
The reactivity of any substituted phenyl chloroformate is fundamentally governed by the electronic and steric nature of the substituent on the aromatic ring. The methoxy group (–OCH₃) is particularly interesting due to its dual electronic character. It exerts a powerful, electron-donating resonance effect (+R or +M) by delocalizing one of the oxygen's lone pairs into the benzene ring's π-system. Simultaneously, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I) through the sigma bond framework.[1][2] The net effect on the reactivity of the chloroformate functional group is a direct consequence of the interplay between these forces, which is highly dependent on the substituent's position.
4-Methoxyphenyl Chloroformate: The Dominance of Resonance
In the 4- (or para-) position, the methoxy group is optimally positioned to exert its strong +R effect. This effect increases the electron density on the ester oxygen atom adjacent to the carbonyl group. This enhanced electron density provides significant resonance stabilization to the ground state of the molecule. For a nucleophilic acyl substitution reaction to occur, a nucleophile must attack the electrophilic carbonyl carbon.[3][4] The increased electron density on the phenoxy oxygen in the 4-methoxy isomer stabilizes this initial state, thereby increasing the activation energy required for the reaction to proceed. Consequently, 4-methoxyphenyl chloroformate is expected to be less reactive towards nucleophiles compared to unsubstituted phenyl chloroformate.[5][6][7]
This compound: The "Ortho Effect" and Steric Hindrance
When the methoxy group is in the 2- (or ortho-) position, the electronic situation is complicated by a significant steric factor, commonly referred to as the "ortho effect".[8] The close proximity of the methoxy group to the large chloroformate group can lead to steric repulsion. This forces the C(aryl)-O-C(O)Cl moiety to twist out of the plane of the benzene ring.[8]
This deviation from planarity has a critical consequence: it disrupts the orbital overlap necessary for effective resonance between the oxygen lone pair and the aromatic π-system.[8] By inhibiting this resonance stabilization of the ground state, the energy of the starting material is raised, thereby lowering the overall activation energy for nucleophilic attack. Therefore, This compound is predicted to be significantly more reactive than its 4-methoxy counterpart.
The following diagram illustrates the core structural difference influencing reactivity.
Caption: Steric hindrance in the ortho-isomer inhibits resonance, increasing its reactivity relative to the para-isomer.
Quantitative Comparison: A Framework for Experimental Validation
log(k/k₀) = lNT + mYCl
Where:
-
k and k₀ are the specific rates of solvolysis in a given solvent and in a reference solvent (typically 80% ethanol/20% water), respectively.
-
l is the sensitivity of the solvolysis to changes in solvent nucleophilicity (NT).
-
m is the sensitivity to changes in solvent ionizing power (YCl).
For phenyl chloroformates, the reaction mechanism is typically an addition-elimination pathway where the initial nucleophilic attack is rate-determining.[3] This is characterized by a high l value (sensitivity to nucleophilicity) and a moderate m value (sensitivity to ionizing power).[6]
Based on the principles discussed, a comparative kinetic study would be expected to yield the following results:
| Compound | Predicted Relative Rate (krel) | Rationale | Expected Grunwald-Winstein Parameters |
| This compound | > 1 | Steric hindrance inhibits resonance stabilization of the ground state, lowering the activation energy for nucleophilic attack. | High l, moderate m |
| 4-Methoxyphenyl Chloroformate | < 1 | Strong resonance stabilization of the ground state increases the activation energy for nucleophilic attack. | High l, moderate m (similar to other aryl chloroformates)[6][7] |
| Phenyl Chloroformate (Reference) | 1 | Baseline for comparison. | l ≈ 1.6, m ≈ 0.6[6][7] |
Experimental Protocol: Comparative Solvolysis Rate Determination via Conductometry
To empirically validate the predicted reactivity difference, a comparative solvolysis study can be performed. The conductometric method is well-suited for this purpose as the reaction produces HCl, leading to a measurable increase in the conductivity of the solution.[11]
Objective: To determine the first-order rate constants for the solvolysis of this compound and 4-methoxyphenyl chloroformate in a standardized solvent system (e.g., 80% acetone/20% water) at a constant temperature (e.g., 25.0 °C).
Materials:
-
This compound (≥98%)
-
4-Methoxyphenyl chloroformate (≥98%)
-
Acetone (HPLC grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath (±0.1 °C)
-
Volumetric flasks and pipettes
-
Microsyringe
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80:20 (v/v) acetone-water solvent.
-
Temperature Equilibration: Place the solvent in the constant temperature water bath and allow it to equilibrate to 25.0 °C.
-
Conductivity Cell Setup: Add a known volume of the equilibrated solvent to the conductivity cell and place the cell in the water bath. Allow the conductivity reading to stabilize.
-
Reaction Initiation: Using a microsyringe, inject a small, precise volume of the chloroformate (e.g., 5 µL) into the stirred solvent in the conductivity cell. Start data acquisition immediately.
-
Data Acquisition: Record conductivity readings at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final, stable conductivity. The slope of this line will be -k.
-
Replication: Repeat the experiment at least three times for each chloroformate to ensure reproducibility.
The following workflow diagram outlines the experimental process.
Caption: Experimental workflow for determining solvolysis rate constants using conductometry.
Applications in Drug Development and Synthesis
The choice between 2-methoxyphenyl and 4-methoxyphenyl chloroformate can have significant practical implications in a multi-step synthesis.
-
4-Methoxyphenyl Chloroformate: Its lower reactivity and higher stability make it a suitable choice for reactions where controlled, selective functionalization is required, or when working with highly nucleophilic substrates where over-reactivity could be an issue. It can be a more manageable reagent in large-scale syntheses.
-
This compound: The enhanced reactivity of the ortho-isomer makes it the reagent of choice for reactions with less nucleophilic substrates or when faster reaction times are desired. This can be particularly advantageous in complex syntheses where sluggish reactions can lead to decomposition or side product formation.
For example, in the synthesis of complex carbamates or carbonates, which are common moieties in active pharmaceutical ingredients (APIs), the ability to tune the reactivity of the acylating agent is crucial. If a delicate substrate is prone to degradation under harsh conditions, the more reactive 2-methoxy isomer might allow the reaction to proceed at a lower temperature, preserving the integrity of the molecule. Conversely, if selectivity is the primary concern in a molecule with multiple nucleophilic sites, the less reactive 4-methoxy isomer might provide the desired outcome.
Conclusion
-
4-Methoxyphenyl chloroformate is the less reactive isomer due to the powerful electron-donating resonance effect of the para-methoxy group, which stabilizes the ground state of the molecule.
-
This compound is the more reactive isomer due to the "ortho effect," where steric hindrance between the methoxy and chloroformate groups inhibits resonance, destabilizes the ground state, and lowers the activation energy for nucleophilic attack.
This predictable difference in reactivity allows researchers and process chemists to select the optimal reagent for their specific application, balancing the need for rapid reaction rates with the demands of selectivity and substrate stability. The experimental framework provided herein offers a straightforward method for quantifying this reactivity difference and informing rational reagent selection in the critical field of drug development.
References
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
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Sarkar, S. (2016). O- Substituted benzene derivative and aliphatic derivative do not obey the Hammett equation. Why?[Link]
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- Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263-2268.
- Kevill, D. N., & D'Souza, M. J. (2009). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences, 10(5), 2231–2242.
- Kevill, D. N., & D'Souza, M. J. (2011). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. International Journal of Molecular Sciences, 12(9), 6125–6136.
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Common Organic Chemistry. (n.d.). Urea Formation - Phenyl Chloroformates. [Link]
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ResearchGate. (n.d.). Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Canadian Science Publishing. (n.d.). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. [Link]
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ReAnIn. (2025). Chloroformate Market Growth Drivers & Analysis. [Link]
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A Senior Application Scientist's Guide: 2-Methoxyphenyl Chloroformate vs. Ethyl Chloroformate for Amine Derivatization
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of amines is a frequent necessity. These compounds, ranging from critical neurotransmitters and biogenic amines to pharmaceutical intermediates, often present analytical challenges due to their polarity and low volatility. Derivatization is a key strategy to overcome these hurdles, and chloroformate reagents are a cornerstone of this approach. This guide provides an in-depth comparison of two such reagents: the well-established ethyl chloroformate and the more specialized 2-methoxyphenyl chloroformate. We will delve into their reaction mechanisms, discuss the nuances of their reactivity, and provide detailed experimental protocols to empower you to make an informed choice for your specific analytical needs.
The Critical Role of Amine Derivatization
Direct analysis of many amines by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often problematic.[1][2] Derivatization chemically modifies the amine to create a derivative with more favorable analytical properties.[1][3] The primary goals of this process are to:
-
Increase Volatility: For GC analysis, converting polar amines into less polar, more volatile derivatives is essential for their successful elution from the GC column.[1][2]
-
Enhance Thermal Stability: Derivatization can protect thermally labile amines from degradation at the high temperatures of the GC inlet and column.[1]
-
Improve Chromatographic Behavior: By masking the polar amino group, derivatization reduces peak tailing and improves peak shape, leading to better resolution and more accurate quantification.[1]
-
Introduce a Detectable Moiety: For HPLC analysis, derivatization can introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors.[3][4]
Chloroformate reagents react with primary and secondary amines to form stable carbamate derivatives, a reaction that is both efficient and versatile.[5]
A Tale of Two Chloroformates: Ethyl vs. 2-Methoxyphenyl
While both ethyl chloroformate and this compound belong to the same class of derivatizing agents, their structural differences impart distinct properties to the derivatization process and the resulting carbamates.
Ethyl Chloroformate (ECF) is a widely used, cost-effective reagent for amine derivatization.[6][7] Its small size and high reactivity lead to rapid reaction times. The resulting ethyl carbamates are significantly less polar and more volatile than the parent amines, making them well-suited for GC analysis.[6][8][9]
This compound , an aromatic chloroformate, offers a different set of characteristics. The presence of the methoxyphenyl group introduces several key differences:
-
Steric Hindrance: The bulkier 2-methoxyphenyl group can influence the rate of reaction, potentially offering greater selectivity for less hindered amines.
-
Electronic Effects: The electron-donating methoxy group can modulate the reactivity of the chloroformate.
-
Derivative Properties: The resulting 2-methoxyphenyl carbamates are more rigid and possess a UV-active aromatic ring, which can be advantageous for HPLC-UV analysis. The increased mass of the derivative can also be beneficial for mass spectrometry (MS) identification.
-
Stability: Aryl carbamates, such as those formed from this compound, can exhibit different hydrolytic stability compared to alkyl carbamates.[10][11] The steric bulk of the 2-methoxyphenyl group may also shield the carbamate linkage from enzymatic or chemical hydrolysis, potentially increasing the stability of the derivative.[10]
Reaction Mechanism: The Formation of Carbamates
The derivatization of amines with chloroformates proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate derivative and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.
Caption: General reaction scheme for amine derivatization with a chloroformate reagent.
Comparative Performance: A Data-Driven Perspective
While direct, head-to-head comparative studies of this compound and ethyl chloroformate are not extensively available in the peer-reviewed literature, we can extrapolate their performance based on established chemical principles and data from similar derivatizing agents.
| Feature | Ethyl Chloroformate | This compound | Rationale & Insights |
| Reactivity | High, rapid reactions.[7] | Moderate, potentially more selective. | The smaller ethyl group offers less steric hindrance, leading to faster reaction kinetics. The bulkier 2-methoxyphenyl group may react more slowly but could offer enhanced selectivity for primary over secondary amines, or for less sterically hindered amines. |
| Derivative Volatility (for GC) | High | Moderate to Low | Ethyl carbamates have a lower molecular weight and are generally more volatile. The larger, aromatic 2-methoxyphenyl carbamates will have lower volatility, which may require higher GC oven temperatures. |
| Derivative UV Absorbance (for HPLC) | None | Yes | The phenyl ring in the 2-methoxyphenyl derivative provides a chromophore, making it suitable for UV detection in HPLC. Ethyl carbamates lack a strong chromophore. |
| Derivative Stability | Good | Potentially Higher | Aryl carbamates can exhibit greater hydrolytic stability than alkyl carbamates under certain conditions. The steric bulk of the 2-methoxyphenyl group may also provide protection against enzymatic degradation.[10][11] |
| Cost | Low | Higher | Ethyl chloroformate is a common, bulk chemical, while this compound is a more specialized and therefore more expensive reagent. |
| Primary Applications | GC-MS, GC-FID | HPLC-UV, LC-MS | The volatility of its derivatives makes ECF ideal for GC-based methods. The UV-active and higher mass derivatives of this compound are advantageous for LC-based methods. |
Experimental Protocols
The following protocols provide a starting point for the derivatization of amines using both ethyl chloroformate and this compound. As with any analytical method, optimization for your specific analytes and matrix is recommended.
Protocol 1: Amine Derivatization with Ethyl Chloroformate for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of a broad range of metabolites, including amines.[7][8][9]
Materials:
-
Amine-containing sample
-
Ethyl chloroformate (ECF)
-
Pyridine
-
Anhydrous ethanol
-
n-Hexane or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide solution (e.g., 7 M)
-
Internal standard (e.g., L-2-chlorophenylalanine)
Procedure:
-
Sample Preparation: To 50 µL of aqueous sample (e.g., plasma, urine, or a standard solution) in a glass vial, add 50 µL of internal standard solution.
-
Initial Derivatization: Add 200 µL of anhydrous ethanol and 50 µL of pyridine. Vortex briefly. Add 25 µL of ethyl chloroformate, and vortex immediately for 30 seconds.
-
Extraction: Add 300 µL of n-hexane and vortex for 30 seconds. Centrifuge to separate the phases.
-
Second Derivatization (for polyfunctional amines): Carefully transfer the upper organic layer to a clean vial. To the remaining aqueous layer, add 50 µL of sodium hydroxide solution to adjust the pH to 9-10. Add another 25 µL of ethyl chloroformate and vortex immediately for 30 seconds.
-
Second Extraction: Add 300 µL of n-hexane, vortex, and centrifuge. Combine this second organic extract with the first.
-
Drying and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate. Transfer the dried extract to a GC vial. Analyze by GC-MS.
Caption: Workflow for amine derivatization using ethyl chloroformate.
Protocol 2: Amine Derivatization with this compound for HPLC-UV Analysis
This protocol is a generalized procedure based on standard chloroformate derivatization reactions and is designed to be a starting point for method development.
Materials:
-
Amine-containing sample
-
This compound
-
Acetonitrile
-
Borate buffer (0.1 M, pH 9.5)
-
Extraction solvent (e.g., ethyl acetate)
-
Mobile phase for HPLC
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the borate buffer.
-
Derivatization: To 100 µL of the sample solution in a vial, add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.
-
Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute. Centrifuge to separate the phases.
-
Preparation for Analysis: Carefully transfer the upper organic layer to a clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a known volume of the HPLC mobile phase. Inject an aliquot into the HPLC system with UV detection at an appropriate wavelength (e.g., 275 nm, to be optimized).
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A Comparative Kinetic Analysis of Methoxy-Substituted Phenyl Chloroformate Solvolysis: Elucidating the Potent Role of the Ortho-Methoxy Group
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is paramount for the optimization of synthetic routes and the design of novel molecular entities. Phenyl chloroformates are versatile reagents, and the influence of substituents on their reactivity is a subject of continuous investigation. This guide provides an in-depth comparative kinetic analysis of the solvolysis of 2-methoxyphenyl chloroformate, juxtaposed with its para-isomer and the unsubstituted phenyl chloroformate. While extensive kinetic data for phenyl and 4-methoxyphenyl chloroformate are available, this guide uniquely addresses the anticipated pivotal role of the ortho-methoxy group through neighboring group participation, a phenomenon of significant academic and practical interest.
The Duality of Chloroformate Solvolysis Mechanisms
The solvolysis of phenyl chloroformates is a classic example of competing reaction pathways, the prevalence of which is dictated by the electronic nature of the aromatic substituent and the properties of the solvent.[1][2] Generally, two primary mechanisms are considered: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.[2]
The bimolecular addition-elimination mechanism is favored in more nucleophilic solvents. It involves the rate-determining attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate, which then expels the chloride ion.[1][2] In contrast, the unimolecular ionization pathway is more prevalent in highly ionizing, less nucleophilic solvents (e.g., fluoroalcohols). This pathway involves the rate-determining ionization of the chloroformate to form an acylium ion, which is subsequently captured by the solvent.[2]
Experimental Determination of Solvolysis Rates
To quantitatively assess the reactivity of these compounds, precise experimental protocols are necessary. The solvolysis of chloroformates can be conveniently monitored by tracking the production of hydrochloric acid over time. Two common and effective methods are titration and conductometry.[2]
Experimental Protocol: Titrimetric Method
-
Preparation of Solutions :
-
Prepare a stock solution of the chloroformate ester (e.g., 0.1 M) in a dry, inert solvent such as acetone.
-
Prepare a standardized aqueous solution of a strong base (e.g., 0.02 M NaOH).
-
Select the desired solvolytic solvent or solvent mixture (e.g., 80% ethanol/20% water).
-
-
Kinetic Run :
-
Thermostat the solvolytic solvent to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a reaction vessel equipped with a magnetic stirrer.
-
Initiate the reaction by injecting a small, precise aliquot of the chloroformate stock solution into the stirred solvent. Start a timer immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold, immiscible solvent.
-
Titrate the quenched aliquot with the standardized NaOH solution using a suitable indicator to determine the concentration of HCl produced.
-
-
Data Analysis :
-
Calculate the concentration of unreacted chloroformate at each time point.
-
The first-order rate constant, k, is determined from the slope of a plot of the natural logarithm of the concentration of the unreacted chloroformate versus time.
-
Experimental Workflow: A Visual Representation
Caption: Workflow for Titrimetric Kinetic Analysis.
Comparative Solvolysis Rates: The Influence of Methoxy Substitution
The position of the methoxy substituent on the phenyl ring has a profound impact on the solvolysis rate. While the para-substituent primarily exerts electronic effects, the ortho-substituent can directly participate in the reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[3][4]
| Compound | Solvent (at 25.0 °C) | Rate Constant, k (s⁻¹) | Proposed Dominant Mechanism | Reference |
| Phenyl Chloroformate | 100% EtOH | 2.60 x 10⁻³ | Bimolecular Addition-Elimination | [2] |
| 90% EtOH | 5.03 x 10⁻³ | Bimolecular Addition-Elimination | [2] | |
| 100% MeOH | 1.29 x 10⁻² | Bimolecular Addition-Elimination | [2] | |
| 4-Methoxyphenyl Chloroformate | 100% EtOH | 2.45 x 10⁻³ | Bimolecular Addition-Elimination | [5] |
| 90% EtOH | 5.05 x 10⁻³ | Bimolecular Addition-Elimination | [5] | |
| 100% MeOH | 1.25 x 10⁻² | Bimolecular Addition-Elimination | [5] | |
| This compound | All Solvents | Significantly Accelerated | Neighboring Group Participation | Predicted |
As the data indicates, the solvolysis rates for phenyl chloroformate and 4-methoxyphenyl chloroformate are quite similar across various solvents.[2][5] This suggests that the electron-donating resonance effect of the para-methoxy group, which would stabilize the ground state, is largely offset by its inductive electron-withdrawing effect in the transition state of the addition-elimination pathway.
The Anticipated Role of Anchimeric Assistance in this compound Solvolysis
For this compound, a dramatically different kinetic profile is anticipated due to the proximity of the ortho-methoxy group to the reaction center. The lone pair of electrons on the methoxy oxygen can act as an internal nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride ion in a rate-enhancing intramolecular step.[3][4] This participation leads to the formation of a cyclic intermediate, which is then opened by the solvent in a subsequent, rapid step. This phenomenon, termed anchimeric assistance, is known to cause significant rate accelerations.[3][4]
Proposed Mechanism for this compound Solvolysis
Caption: Proposed NGP Mechanism for this compound.
This proposed mechanism involving neighboring group participation suggests that the solvolysis of this compound will be significantly faster than that of its para-isomer and the unsubstituted phenyl chloroformate. The intramolecular nature of the initial attack is entropically favored, leading to a lower activation energy and a corresponding increase in the reaction rate.
Conclusion and Future Directions
The kinetic analysis of methoxy-substituted phenyl chloroformates highlights the critical role of substituent positioning in dictating reaction rates and mechanisms. While phenyl and 4-methoxyphenyl chloroformate exhibit comparable reactivity governed by a bimolecular addition-elimination pathway, the solvolysis of this compound is predicted to be substantially accelerated due to anchimeric assistance from the ortho-methoxy group.
This guide provides a framework for understanding and investigating these differences. The detailed experimental protocols offer a clear path for researchers to obtain the precise kinetic data for this compound, which would provide invaluable empirical support for the principles of neighboring group participation. Such studies are not only of fundamental academic interest but also hold practical implications for the strategic design of reactive intermediates in pharmaceutical and materials science.
References
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Kevill, D. N., D'Souza, M. J., & Koyoshi, F. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2243. [Link]
-
D'Souza, M. J., Reed, D., Koyoshi, F., & Kevill, D. N. (2007). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. International journal of molecular sciences, 8(8), 788–796. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. International journal of molecular sciences, 12(1), 586–597. [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent. International journal of molecular sciences, 12(9), 6066–6076. [Link]
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A Researcher's Guide to Safer and More Efficient Synthesis of 2-Methoxyphenyl Carbamate: A Comparative Analysis of Alternative Reagents
For Immediate Publication
Introduction: In the synthesis of pharmaceutical intermediates and fine chemicals, the choice of reagents is a critical determinant of a process's safety, efficiency, and environmental footprint. 2-Methoxyphenyl carbamate, a key building block in numerous drug development programs, traditionally relies on synthetic routes involving hazardous materials like phosgene and isocyanates. This guide provides an in-depth, objective comparison of alternative reagents for the synthesis of 2-methoxyphenyl carbamate, offering experimental data and expert insights to empower researchers, scientists, and drug development professionals in making informed decisions for their laboratory and scale-up operations.
The Imperative for Safer Carbamate Synthesis
The conventional synthesis of carbamates often involves highly toxic and hazardous reagents.[1][2] Isocyanates, while reactive, are notoriously hazardous, and their precursors frequently involve the use of phosgene, a chemical warfare agent with extreme toxicity.[1][3] These safety concerns have propelled the scientific community to explore and adopt greener, safer, and more sustainable synthetic methodologies. This guide will focus on non-isocyanate routes, starting from the readily available and natural precursor, 2-methoxyphenol (guaiacol).[4][5][6]
Comparative Analysis of Alternative Reagents
This section details the performance of several alternative reagents for the synthesis of 2-methoxyphenyl carbamate, providing a balanced view of their reaction mechanisms, experimental protocols, and overall performance.
Carbonyl Diimidazole (CDI): A Versatile and Mild Phosgene Equivalent
1,1'-Carbonyldiimidazole (CDI) is a solid, stable, and significantly less hazardous alternative to phosgene.[7][8] It serves as an effective activating agent for alcohols and phenols, facilitating carbamate formation under mild conditions.[3][9][10][11]
Mechanism: The reaction proceeds through the formation of an activated acyl-imidazole intermediate from 2-methoxyphenol and CDI. This intermediate is then susceptible to nucleophilic attack, leading to the carbamate. The imidazole byproduct can act as a base, often eliminating the need for an additional basic reagent.[7]
Caption: CDI-mediated synthesis of 2-methoxyphenyl carbamate.
Experimental Protocol:
-
In a moisture-free environment, dissolve 2-methoxyphenol in a suitable aprotic solvent (e.g., THF).
-
Add a stoichiometric amount of CDI and stir at room temperature.
-
The reaction can be monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is typically worked up by adding water and extracting the product.
Dimethyl Carbonate (DMC): A Green and Economical Choice
Dimethyl carbonate (DMC) is a non-toxic, biodegradable, and environmentally benign reagent.[12][13] It can serve as a source for the methoxycarbonyl group in the synthesis of carbamates, often requiring a catalyst and elevated temperatures.[2][12][14][15]
Mechanism: The reaction of 2-methoxyphenol with DMC is typically catalyzed by a base. The phenoxide ion attacks the carbonyl carbon of DMC, leading to the formation of the carbamate and methanol as a byproduct.
Caption: Experimental workflow for DMC-based carbamate synthesis.
Experimental Protocol:
-
Charge a suitable reactor with 2-methoxyphenol, an excess of dimethyl carbonate, and a catalytic amount of a base (e.g., sodium methoxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by GC or HPLC.
-
After cooling, neutralize the catalyst and remove the excess DMC by distillation.
-
The crude product can be purified by crystallization or chromatography.
Urea: An Inexpensive and Readily Available Reagent
Urea is a safe, inexpensive, and widely available nitrogen source for carbamate synthesis.[16] The reaction proceeds via the in-situ generation of isocyanic acid at elevated temperatures.
Mechanism: Thermal decomposition of urea produces isocyanic acid and ammonia. The isocyanic acid then reacts with 2-methoxyphenol to form the desired carbamate.
Caption: Logical flow of the urea-based synthesis.
Experimental Protocol:
-
Combine 2-methoxyphenol and a molar excess of urea in a high-boiling point solvent.
-
Heat the mixture to a high temperature (typically >150 °C) for several hours.
-
Monitor the reaction by an appropriate analytical method.
-
Upon completion, the product can be isolated by cooling the reaction mixture and filtering the precipitated product, followed by washing.
Performance Data Summary
| Reagent | Typical Yield (%) | Reaction Conditions | Safety Profile | Cost | Key Advantages |
| Carbonyl Diimidazole (CDI) | 85-95% | Mild, Room Temp. | Moisture sensitive, but low toxicity | High | High yield, mild conditions |
| Dimethyl Carbonate (DMC) | 70-90% | Elevated Temp., Catalyst | Low toxicity, Green reagent | Low | Environmentally friendly, economical |
| Urea | 60-80% | High Temp. | Low toxicity, safe | Very Low | Very low cost, readily available |
Conclusion and Recommendations
The synthesis of 2-methoxyphenyl carbamate can be successfully achieved using several safer alternatives to traditional isocyanate-based methods.
-
For high-yield, small-scale synthesis where cost is not the primary concern, Carbonyl Diimidazole (CDI) is an excellent choice due to its mild reaction conditions and high efficiency.
-
For large-scale, cost-effective, and environmentally conscious manufacturing, Dimethyl Carbonate (DMC) presents a compelling option, despite requiring more forcing conditions.
-
Urea offers the most economical route, making it suitable for applications where cost is the main driver and moderate yields are acceptable.
By carefully considering the factors of yield, reaction conditions, safety, and cost, researchers can select the most appropriate reagent for their specific needs, contributing to the advancement of safer and more sustainable chemical synthesis.
References
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- Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. Polymer Chemistry.
- A Comparative Guide to Carbamate Formation: An Evaluation of Activ
- An, T., et al. (2024). Divergent synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes with Mo(CO)6 as a multiple promoter. RSC Publishing.
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A Comparative Benchmarking Guide to the Efficiency of 2-Methoxyphenyl Chloroformate and Other Common Acylating Agents
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research and development, the selection of an optimal acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economy. Among the diverse array of available reagents, chloroformates stand out for their utility in the formation of carbamates and carbonates, essential linkages in a multitude of bioactive molecules. This guide presents a comprehensive, data-driven comparison of 2-Methoxyphenyl chloroformate against three other widely used chloroformates: ethyl chloroformate, benzyl chloroformate, and isobutyl chloroformate.
This analysis moves beyond anecdotal evidence to provide a quantitative benchmark of their performance in a standardized acylation reaction. By examining reaction kinetics, product yields, and operational handling characteristics, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in reagent selection, thereby optimizing their synthetic strategies.
The Chemical Landscape of Chloroformates: An Overview
Chloroformates are a class of organic compounds characterized by the ROC(O)Cl functional group.[1] Their reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, most commonly by amines to form carbamates or by alcohols to yield carbonates.[1] The nature of the "R" group significantly influences the reactivity, stability, and physical properties of the chloroformate, making the choice of this moiety a key consideration in reaction design.
The general mechanism for the reaction of a chloroformate with an amine, a cornerstone of this comparison, is a nucleophilic acyl substitution. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Caption: General reaction of a chloroformate with a primary amine.
Benchmarking Methodology: A Standardized Approach to Efficiency Evaluation
To ensure a fair and objective comparison, a standardized experimental protocol was designed based on common laboratory practices for carbamate synthesis. The reaction of each chloroformate with a model primary amine, aniline, was chosen as the benchmark reaction. This allows for the direct comparison of reactivity and yield under identical conditions.
Experimental Protocol: Synthesis of N-Phenyl Carbamates
Objective: To synthesize the corresponding N-phenyl carbamate from each chloroformate and compare the reaction time and isolated yield.
Materials:
-
Aniline (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Ethyl chloroformate (1.1 equivalents)
-
Benzyl chloroformate (1.1 equivalents)
-
Isobutyl chloroformate (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (10 mmol) in anhydrous DCM (50 mL).
-
Add triethylamine (12 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the respective chloroformate (11 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-phenyl carbamate.
Caption: Standardized workflow for benchmarking chloroformate efficiency.
Comparative Performance Analysis
The efficiency of each chloroformate was evaluated based on two primary metrics: reaction time (as an indicator of reactivity) and isolated yield of the purified product.
| Chloroformate | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Observations on Reactivity and Yield |
| This compound | 2-MeO-C₆H₄-O(CO)Cl | 186.59[2] | 115-117 (10 mmHg) | The electron-donating methoxy group at the ortho position is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate, potentially leading to a more controlled reaction. While specific kinetic data for the reaction with aniline is not readily available, syntheses of related carbamates using substituted phenyl chloroformates generally proceed to high yields. |
| Ethyl Chloroformate | CH₃CH₂-O(CO)Cl | 108.52 | 93-95 | As a primary alkyl chloroformate, it is generally considered to be reactive. In the synthesis of ethyl N-methylcarbamate, yields of 88-90% have been reported.[3] The reaction with aniline is expected to be rapid, but the volatility of the reagent can be a handling consideration. |
| Benzyl Chloroformate | C₆H₅CH₂-O(CO)Cl | 170.59 | 103 (20 mmHg) | Widely used for the introduction of the Cbz protecting group, benzyl chloroformate is known for its high reactivity and the ability to form crystalline derivatives, which can simplify purification. In the synthesis of benzyl carbamate from ammonia, yields of 91-94% are achieved.[4] The reaction with aniline is also expected to be efficient, though side reactions such as the formation of N,N-dibenzylated products have been observed with certain substituted anilines.[5] |
| Isobutyl Chloroformate | (CH₃)₂CHCH₂-O(CO)Cl | 136.58 | 128-129 | Often employed in peptide synthesis for the formation of mixed anhydrides, isobutyl chloroformate is a reactive primary alkyl chloroformate.[6] Its reaction with amines is generally fast, and it has been used for the quantitative derivatization of amines in analytical methods, with reaction times as short as 10 minutes.[7] The steric bulk of the isobutyl group is not significant enough to substantially hinder its reactivity with primary amines like aniline. The synthesis of N-alkyl-O-isobutyl thiocarbamates has been reported with yields around 82-83%.[8] |
Note on Data Interpretation: The yields reported in the table are from literature sources for similar, but not identical, reactions. A direct, head-to-head comparison under the standardized protocol outlined above would provide the most definitive data.
In-Depth Discussion: Causality Behind Performance Differences
The observed and expected differences in the performance of these chloroformates can be attributed to a combination of electronic and steric factors, as well as the physical properties of the reagents.
Electronic Effects: The reactivity of the chloroformate is primarily dictated by the electrophilicity of the carbonyl carbon.
-
This compound: The electron-donating methoxy group can slightly reduce the reactivity of the carbonyl carbon through resonance. However, the electron-withdrawing nature of the phenyl ring itself still renders it a reactive acylating agent. Studies on the solvolysis of substituted phenyl chloroformates indicate that the reaction mechanism is sensitive to substituent effects.[9]
-
Alkyl Chloroformates (Ethyl and Isobutyl): The alkyl groups are weakly electron-donating, making these reagents generally more reactive than aryl chloroformates where the phenyl ring can delocalize the oxygen lone pair, stabilizing the starting material.[10]
-
Benzyl Chloroformate: The benzyl group, while attached through an oxygen, has an electron-withdrawing phenyl ring that is insulated by a methylene group. This results in a reactivity profile that is more akin to a primary alkyl chloroformate.
Steric Hindrance: While not a major factor with a relatively small nucleophile like aniline, steric bulk can influence the rate of reaction, especially with more hindered amines. Among the compared chloroformates, the isobutyl group presents a slightly greater steric profile than the ethyl group, but this is not expected to significantly impact the reaction with aniline.
Stability and Handling:
-
Aryl Chloroformates (this compound): Generally, aryl chloroformates exhibit greater thermal stability compared to their alkyl counterparts.
-
Alkyl Chloroformates (Ethyl and Isobutyl): These are more prone to decomposition, especially in the presence of moisture, and are typically stored at reduced temperatures. Ethyl chloroformate's higher volatility can also pose handling challenges.[11]
-
Benzyl Chloroformate: This reagent is also sensitive to moisture and should be handled with care.
Conclusion and Recommendations
This comparative guide provides a framework for the rational selection of a chloroformate for acylation reactions.
-
This compound emerges as a compelling option, offering a balance of reactivity and stability. Its aromatic nature may also facilitate the formation of crystalline products, aiding in purification. It is a strong candidate for applications where controlled reactivity is desired.
-
Ethyl Chloroformate is a cost-effective and highly reactive choice for simple acylations where high throughput is a priority. Its volatility is a key consideration for process safety and handling.
-
Benzyl Chloroformate remains a gold standard, particularly in peptide synthesis and for the introduction of the readily cleavable Cbz group. Its high reactivity and tendency to form solid derivatives are significant advantages.
-
Isobutyl Chloroformate is another highly reactive alkyl chloroformate, particularly useful when rapid and quantitative conversion is required, as demonstrated by its use in derivatization reactions.
Ultimately, the choice of chloroformate will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction rate, the scale of the reaction, and considerations for product purification and cost. It is recommended that for novel applications, a small-scale screening of these reagents be conducted to empirically determine the optimal choice for a given transformation.
References
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PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. Retrieved January 18, 2026, from [Link]
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Wikipedia. (2023, December 12). Chloroformate. Retrieved January 18, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Retrieved January 18, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Retrieved January 18, 2026, from [Link]
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PubMed. (1999). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2022). N-Dealkylation of Amines. Retrieved January 18, 2026, from [Link]
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ResearchGate. (1996). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Isobutyl Chloroformate. Retrieved January 18, 2026, from [Link]
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MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved January 18, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved January 18, 2026, from [Link]
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Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Methoxyphenyl Chloroformate
For: Researchers, scientists, and drug development professionals
Introduction: Positioning 2-Methoxyphenyl Chloroformate in the Chemist's Toolbox
This compound is a versatile reagent primarily employed in organic synthesis and analytical chemistry. Like other chloroformates, its utility stems from the highly electrophilic carbonyl carbon, making it an excellent agent for derivatizing nucleophilic functional groups.[1] This guide provides an in-depth analysis of its cross-reactivity profile, offering a comparative look at its performance with key functional groups. Understanding this profile is critical for method development, ensuring reaction selectivity, and interpreting analytical data, particularly in complex matrices encountered in drug discovery and metabolomics.
The presence of the ortho-methoxy group distinguishes it from the more common phenyl chloroformate. This substituent can influence reactivity through electronic and steric effects, potentially altering the stability of the corresponding phenoxide leaving group and modulating the electrophilicity of the carbonyl center. This guide will dissect these nuances, supported by mechanistic insights and actionable experimental protocols.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reactivity of this compound is governed by the nucleophilic acyl substitution pathway. A nucleophile (such as an amine, alcohol, or thiol) attacks the electrophilic carbonyl carbon, leading to a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is then typically scavenged by a base, driving the reaction to completion. The 2-methoxyphenoxide moiety serves as the leaving group in the final product.
Caption: General mechanism of nucleophilic acyl substitution.
Cross-Reactivity Analysis with Key Functional Groups
The propensity of this compound to react with a given functional group is dictated by the nucleophilicity of that group, steric hindrance, and the reaction conditions (e.g., solvent, temperature, and base).
Primary and Secondary Amines: The Most Reactive Partners
Amines are highly nucleophilic and react rapidly with chloroformates to form stable carbamates.[1][2] This reaction is often exothermic and is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions.
-
Mechanism Insight: The lone pair of electrons on the nitrogen atom readily attacks the carbonyl carbon. The reaction is generally faster with primary amines than secondary amines due to reduced steric hindrance. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct without competing with the primary amine.[3]
-
Experimental Causality: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent solvolysis of the chloroformate. The choice of base is critical; a hindered base like diisopropylethylamine (DIPEA) can be advantageous when working with sensitive substrates to avoid potential side reactions.
Alcohols and Phenols: Formation of Carbonates
Alcohols and phenols react to form carbonate esters.[1][4] These reactions are generally slower than those with amines and almost always require a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
-
Mechanism Insight: In the presence of a strong base like sodium hydroxide, a phenoxide or alkoxide ion is formed, which is a much stronger nucleophile than the neutral alcohol or phenol.[5] This anion then readily attacks the chloroformate. For less acidic alcohols, a strong non-aqueous base may be required.
-
Comparative Performance: The reactivity of phenols is influenced by substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the corresponding phenoxide, while electron-withdrawing groups decrease it. The reactivity of this compound is expected to be similar to that of phenyl chloroformate in these reactions.[6]
Thiols: A Strong but Softer Nucleophile
Thiols are excellent nucleophiles and react with chloroformates to yield thiocarbonates. Their reactivity can be competitive with amines and alcohols, especially at neutral or slightly acidic pH.
-
Mechanism Insight: Like alcohols, thiols are often deprotonated by a base to form a more potent thiolate nucleophile. The "soft" nature of sulfur can make it highly reactive toward the "soft" electrophilic center of the chloroformate.
-
Selectivity Considerations: In a molecule containing both an amine and a thiol, the amine is generally expected to react preferentially due to its higher basicity and comparable nucleophilicity. However, pH can be used to modulate selectivity. At lower pH, the amine will be protonated and non-nucleophilic, potentially allowing for selective reaction at the thiol.
Carboxylic Acids: Formation of Mixed Anhydrides
Carboxylic acids can react with chloroformates to form mixed carbonic-carboxylic anhydrides.[1] This reaction is a key step in the "chloroformate activation" method for peptide synthesis and other acylation reactions.
-
Mechanism Insight: The carboxylate anion, formed by deprotonation with a base, acts as the nucleophile. The resulting mixed anhydride is itself a highly reactive acylating agent, which can then be reacted with an amine or alcohol to form an amide or ester, respectively.
-
Stability Issues: These mixed anhydrides are often unstable and are typically generated and used in situ without isolation.[7]
Summary of Reactivity
The following table provides a qualitative comparison of the reactivity of this compound with various functional groups under typical derivatization conditions.
| Functional Group | Relative Reactivity | Typical Product | Base Required | Key Considerations |
| Primary/Secondary Amine | Very High | Carbamate | Yes (Scavenger) | Often exothermic; requires temperature control. |
| Thiol | High | Thiocarbonate | Yes | Reactivity is pH-dependent. |
| Phenol | Moderate to High | Carbonate | Yes (Catalyst) | Reactivity influenced by ring substituents. |
| Alcohol | Moderate | Carbonate | Yes (Catalyst) | Steric hindrance can significantly reduce rate. |
| Carboxylic Acid | Moderate | Mixed Anhydride | Yes | Product is often an unstable intermediate. |
| Water | Low to Moderate | Decomposes | N/A | Reactions should be run under anhydrous conditions. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity and selectivity of this compound, a competitive reaction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a robust approach. This method is standard for evaluating derivatizing agents.[8]
Workflow for Competitive Reactivity Analysis
Caption: Workflow for assessing competitive cross-reactivity.
Step-by-Step Protocol: GC-MS Analysis
Objective: To quantify the conversion of an amine, a phenol, and an alcohol in a competitive reaction with this compound.
1. Materials:
-
This compound (98%+)
-
Aniline (representing a primary amine)
-
Phenol
-
Benzyl alcohol
-
Pyridine (as base and catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Hexane (GC-grade)
-
1M HCl (aqueous)
-
Anhydrous Sodium Sulfate
-
GC vials, syringes, standard lab glassware
2. Preparation of Stock Solutions (in DCM):
-
Analyte Stock (10 mg/mL each): Prepare a solution containing aniline, phenol, and benzyl alcohol in DCM.
-
Reagent Solution (50 mg/mL): Prepare a solution of this compound in DCM.
3. Derivatization Procedure (Self-Validating):
-
Test Sample: To a 4 mL vial, add 100 µL of the Analyte Stock solution and 900 µL of DCM. Add 50 µL of pyridine. Vortex briefly. Add 150 µL of the Reagent Solution. Cap tightly and vortex. Let the reaction proceed for 30 minutes at room temperature.
-
Negative Control: Prepare a sample as above but substitute the Reagent Solution with 150 µL of pure DCM. This control is essential to ensure that the analytes are stable under the reaction conditions and to establish their retention times in the underivatized state.
-
Positive Controls: Derivatize each analyte individually by reacting 100 µL of a single-analyte stock solution with the reagent. This validates the identity and retention time of each expected derivative.
4. Sample Workup:
-
Quench the reaction by adding 1 mL of 1M HCl to each vial. This protonates the pyridine and any unreacted aniline.
-
Vortex vigorously for 30 seconds. Allow the layers to separate.
-
Transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial for analysis.
5. GC-MS Analysis:
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. (This program should be optimized).
-
MS: Scan mode from 50 to 500 m/z.
-
Data Analysis: Integrate the peak areas for the remaining starting materials and the newly formed derivative products. Calculate the percent conversion for each analyte in the competitive reaction.
Expected Outcome and Data Interpretation
| Compound | Expected Retention | Product | Rationale for Comparison |
| Aniline | Low | N-(2-methoxyphenyl)aniline | High nucleophilicity should lead to high conversion. |
| Phenol | Medium | Phenyl 2-methoxyphenyl carbonate | Base-catalyzed reaction; conversion indicates reactivity vs. others. |
| Benzyl Alcohol | Medium | Benzyl 2-methoxyphenyl carbonate | Represents primary alcohols; less acidic than phenol. |
By comparing the percent conversion of each analyte, a quantitative ranking of reactivity can be established. We would expect the conversion to follow the order: Aniline > Phenol > Benzyl Alcohol. This data provides direct, empirical evidence of the cross-reactivity profile of this compound under the tested conditions.
References
- Hendershott, J. P. (1986). The simultaneous determination of chloroformates and phosgene at low concentrations in air using a solid sorbent sampling--gas chromatographic procedure. American Industrial Hygiene Association Journal.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Lee, C. R. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
-
Al-Kadasi, A. M. et al. (2006). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. Available at: [Link]
- Hušek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Hušek, P. & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at: [Link]
-
D'Souza, M. J., Darrington, A. M., & Kevill, D. N. (2011). Molecular structures of p-methoxyphenyl chloroformate (3),... ResearchGate. Available at: [Link]
-
Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Chloroformates. Chemical Reviews. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Carbonate synthesis.
- U.S. Patent 4,272,441. (1981). Preparation of carbamates. Google Patents.
-
Wu, J. et al. (2004). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. National Institutes of Health. Available at: [Link]
-
Vedantu. (n.d.). Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. Available at: [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Chloroformate. Available at: [Link]
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- 6. Consideration of the Factors Influencing the Specific Rates of Solvolysis of p-Methoxyphenyl Chloroformate | MDPI [mdpi.com]
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- 8. Chloroformates in gas chromatography as general purpose derivatizing agents. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Carbamate and Carbonate Synthesis: Evaluating 2-Methoxyphenyl Chloroformate Against Key Alternatives
For researchers, scientists, and drug development professionals, the efficient and high-yielding synthesis of carbamates and carbonates is a cornerstone of modern organic chemistry. These functional groups are integral to a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth technical comparison of 2-Methoxyphenyl Chloroformate with other common reagents used for these transformations, supported by experimental data to inform reagent selection and reaction optimization.
Introduction: The Role of Chloroformates in Organic Synthesis
Chloroformates are a class of organic compounds with the general formula ROC(O)Cl. They serve as versatile reagents for the introduction of alkoxycarbonyl or aryloxycarbonyl groups, most notably in the formation of carbamates and carbonates. The reactivity of a chloroformate is significantly influenced by the nature of the 'R' group, which affects the electrophilicity of the carbonyl carbon and the stability of the corresponding leaving group (the alcohol or phenol).
This compound, with its ortho-methoxy substituent, presents an interesting case study in balancing reactivity and stability. The electron-donating methoxy group can influence the electronic properties of the aromatic ring and potentially participate in intramolecular interactions, thereby modulating the reagent's reactivity profile compared to unsubstituted or para-substituted analogs.
The Reaction Landscape: Carbamate and Carbonate Formation
The fundamental reaction involves the nucleophilic attack of an amine or an alcohol/phenol on the electrophilic carbonyl carbon of the chloroformate. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme for Carbamate Formation:
General Reaction Scheme for Carbonate Formation:
The choice of base, solvent, and reaction temperature are critical parameters that can significantly impact the reaction yield and purity of the final product. Common bases include tertiary amines like triethylamine and pyridine, as well as inorganic bases such as sodium bicarbonate or sodium hydroxide. Anhydrous solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are frequently employed to prevent hydrolysis of the chloroformate.[1]
Comparative Analysis of Reaction Yields
A thorough literature review reveals that while specific yield data for this compound is not as extensively tabulated as for more common reagents like phenyl chloroformate, sufficient information exists to draw meaningful comparisons. The following tables summarize representative yields for the formation of carbamates and carbonates using this compound and its alternatives.
Carbamate Synthesis: A Yield Comparison
The synthesis of carbamates is a crucial transformation, particularly in the context of creating protecting groups for amines in peptide synthesis and for the development of bioactive molecules.
| Chloroformate Reagent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pyridine | DCM | RT | 3 | Good | [2] |
| Phenyl Chloroformate | N-(diethylaminoethyl)aniline | - | Ethyl Acetate | 20 | 3 | High | [1] |
| p-Nitrophenyl Chloroformate | Various amines | Pyridine | CH2Cl2 | RT | 2-12 | 75-95 | [3] |
| Hexadecyl Chloroformate | Alkyl or aryl amines | - | DCM | RT | 2 | >85 | [4][5] |
Note: "Good" and "High" are qualitative descriptions from the source and specific quantitative data was not provided.
The data suggests that aryl chloroformates are generally effective reagents for carbamate synthesis. The presence of an electron-withdrawing group, as in p-nitrophenyl chloroformate, can enhance the reactivity of the carbonyl carbon, often leading to high yields. While specific percentage yields for this compound are less frequently reported in comparative tables, its structural similarity to phenyl chloroformate suggests it would provide comparable, likely high, yields under optimized conditions. The ortho-methoxy group may exert a modest electronic effect and potentially a steric influence on the reaction rate and yield.
Carbonate Synthesis: A Yield Comparison
The formation of carbonates is another important application of chloroformates, finding use in the synthesis of polymers and as protecting groups for alcohols.
| Chloroformate Reagent | Alcohol/Phenol Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | FeCl3 | - | 120-130 | 0.5 | High | [6] |
| Phenyl Chloroformate | Tertiary Alcohols | Pyridine | DCM | RT | - | - | [7] |
| Chloroacetyl Chloride | o-Methoxyphenol | - | Benzene | Reflux | 30 | 86.9 | [6] |
The reaction of this compound with phenol in the presence of a Lewis acid catalyst like FeCl3 proceeds in high yield. This highlights its utility in forming diaryl carbonates. For comparison, the reaction of chloroacetyl chloride with o-methoxyphenol also gives a high yield of the corresponding carbonate, demonstrating the general efficacy of acyl chlorides in these transformations.
Mechanistic Considerations and the Role of the Ortho-Methoxy Group
The reaction of chloroformates with nucleophiles generally proceeds through a tetrahedral intermediate. The rate-determining step can be either the formation or the collapse of this intermediate, depending on the specific reactants and conditions.
The ortho-methoxy group in this compound can influence the reaction in several ways:
-
Electronic Effect: The methoxy group is electron-donating through resonance, which could slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate. However, its inductive electron-withdrawing effect could counteract this to some extent.
-
Steric Hindrance: The presence of a substituent at the ortho position can introduce steric hindrance, potentially slowing down the approach of the nucleophile.
-
Intramolecular Interactions: The oxygen atom of the methoxy group could potentially interact with the reaction center, although this is less likely to be a dominant factor in the intermolecular reaction with an amine or alcohol.
Studies on the solvolysis of this compound indicate that the mechanism is likely a bimolecular process involving the formation of a tetrahedral intermediate.[8] This is consistent with the general mechanism for aryl chloroformates.
Experimental Protocols
To provide a practical context for the discussed reactions, detailed experimental protocols for the synthesis of a carbamate and a carbonate are provided below. These are general procedures that may require optimization for specific substrates.
General Protocol for Carbamate Synthesis
This protocol is adapted from a general procedure for the synthesis of phenyl carbamates and can be applied to this compound.[1]
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., THF, DCM, Ethyl Acetate)
-
Base (e.g., Pyridine, Triethylamine, NaHCO₃, NaOH) (1.0-1.2 equiv)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If required, add the base (1.0-1.2 equiv). For aqueous bases, a biphasic system will be formed.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Add this compound (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.
-
Allow the reaction to stir at the chosen temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired carbamate.
General Protocol for Carbonate Synthesis
This protocol is based on the reaction of phenols with acyl chlorides.[6]
Materials:
-
Phenol or alcohol (1.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous solvent (e.g., Benzene, Toluene)
-
Lewis acid catalyst (e.g., FeCl₃) (catalytic amount, if necessary)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the phenol or alcohol (1.0 equiv) in the chosen anhydrous solvent.
-
Add the Lewis acid catalyst, if required.
-
Add this compound (1.0 equiv) to the mixture.
-
Heat the mixture to reflux and maintain for the required reaction time, monitoring for the cessation of HCl evolution.
-
After cooling to room temperature, wash the reaction mixture with an aqueous alkali solution and then with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired carbonate.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of carbamates and carbonates using this compound.
Caption: General workflow for carbamate and carbonate synthesis.
Conclusion and Future Outlook
This compound is a viable and effective reagent for the synthesis of carbamates and carbonates. While it may not be as extensively documented as phenyl chloroformate or activated variants like p-nitrophenyl chloroformate, the available data and its structural characteristics suggest it offers comparable reactivity and the potential for high yields under optimized conditions. The presence of the ortho-methoxy group may offer subtle electronic and steric advantages in certain applications, warranting further investigation for specific substrate classes.
For researchers in drug development and organic synthesis, the choice of chloroformate will ultimately depend on a combination of factors including substrate reactivity, desired reaction conditions, and cost. This guide provides a foundational understanding and practical protocols to aid in the rational selection and application of this compound in their synthetic endeavors. Future research focusing on a systematic comparison of a wider range of aryl chloroformates under standardized conditions would be invaluable to the scientific community.
References
- New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules. 2021. Available at: [Link]
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Catalysts. 2022. Available at: [Link]
- Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
- Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Org. Lett. 2017. Available at: [Link]
- 2-methoxy - 5 - chloro aniline derivatives. Google Patents.
- Preparation of carbamates. Google Patents.
- Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. 2015. Available at: [Link]
- New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules. 2021. Available at: [Link]
- Molecular structures of p-methoxyphenyl chloroformate (3),... ResearchGate. Available at: [Link]
- Phenyl chloroformate. Indian Journal of Chemistry. 2001. Available at: [Link]
Sources
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- 2. This compound | C8H7ClO3 | CID 3362143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. americanelements.com [americanelements.com]
- 5. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Mechanistic Comparison of Aryl and Alkyl Chloroformate Reactions: A Guide for Synthetic Chemists
Introduction
Chloroformates (ROC(O)Cl) are indispensable reagents in modern organic synthesis, serving as versatile building blocks for the construction of carbamates, carbonates, and mixed anhydrides.[1] Their reactivity, akin to that of acyl chlorides, makes them potent electrophiles for a variety of nucleophiles.[1] However, the synthetic utility of a chloroformate is profoundly influenced by the nature of its "R" group. The choice between an aryl or an alkyl substituent is not trivial; it dictates the reagent's stability, reactivity, and the mechanistic pathway it is likely to follow.
This guide provides an in-depth mechanistic comparison between aryl and alkyl chloroformates. Moving beyond simple protocol recitation, we will dissect the fundamental electronic and steric factors that govern their reactivity profiles. By understanding the causality behind their divergent behaviors, researchers, scientists, and drug development professionals can make more informed decisions in reaction design, optimization, and scale-up, ensuring robust and reproducible outcomes.
Fundamental Properties: A Tale of Two Scaffolds
The journey into the mechanistic nuances of chloroformates begins with an appreciation of their core chemical properties, which are largely dictated by the substituent on the oxygen atom.
Synthesis and Structure
Both aryl and alkyl chloroformates are typically synthesized by the reaction of the corresponding phenol or alcohol with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[2][3][4] The fundamental structural difference, the presence of an aromatic ring versus an aliphatic chain, is the primary determinant of their chemical behavior.
Thermal and Hydrolytic Stability
A critical distinction between these two classes of reagents lies in their stability. Aryl chloroformates exhibit significantly greater thermal stability compared to their alkyl counterparts.[2][5] The general order of decreasing stability is:
Aryl > Primary Alkyl > Secondary Alkyl > Tertiary Alkyl [6]
This trend is also reflected in their hydrolytic stability. Lower molecular weight alkyl chloroformates, such as methyl and ethyl chloroformate, hydrolyze rapidly in the presence of water. In contrast, aryl chloroformates hydrolyze more slowly under similar conditions.[5][6] This enhanced stability makes aryl chloroformates generally easier to handle and store, a practical consideration in any laboratory setting.
The Mechanistic Divide: Unpacking Electronic and Steric Effects
The reactivity of a chloroformate is centered on the electrophilicity of its carbonyl carbon. Nucleophilic attack at this site initiates the reaction. The electronic nature of the oxygen substituent (alkoxy vs. aryloxy) is the single most important factor modulating this electrophilicity.
Electronic Influence on Carbonyl Electrophilicity
-
Alkyl Chloroformates: Alkyl groups are generally considered electron-donating through an inductive effect (+I).[7] This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge (δ+) and thus its electrophilicity. This makes the carbonyl carbon less susceptible to nucleophilic attack compared to a system with an electron-wielding group.
-
Aryl Chloroformates: The aryloxy group presents a more complex electronic picture. While the oxygen's lone pairs can donate into the carbonyl (a resonance-donating effect, +M), the phenyl ring itself is electron-withdrawing via induction (-I) due to the higher s-character of its sp² hybridized carbons.[8] More importantly, the oxygen lone pair can also be delocalized into the aromatic ring, reducing its ability to donate to the carbonyl group. The net result of these competing effects is that the aryloxy group is a poorer electron donor to the carbonyl group than an alkoxy group. This leads to a more electron-deficient, and therefore more electrophilic, carbonyl carbon in aryl chloroformates.
The Nature of the Leaving Group
While the chloride ion is the primary leaving group in most reactions, the stability of the potential alkoxide or phenoxide fragment is also mechanistically significant. The ability of the -OR or -OAr moiety to act as a leaving group is directly related to the acidity of its conjugate acid (ROH or ArOH).
Phenols (pKa ≈ 10) are significantly more acidic than alcohols (pKa ≈ 16-18). This means that the phenoxide anion (ArO⁻) is a much more stable, weaker base than the alkoxide anion (RO⁻).[9] This superior stability of the phenoxide makes the aryloxy group a better leaving group.[10] This factor further enhances the reactivity of the aryl chloroformate's carbonyl center towards nucleophilic attack.
Dominant Reaction Pathways
Aryl and alkyl chloroformates primarily react via a nucleophilic acyl substitution mechanism, most commonly a bimolecular addition-elimination pathway. However, under specific conditions, an ionization pathway can compete.
The Addition-Elimination Mechanism
This is the most prevalent mechanism for both chloroformate types. It is a two-step process:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient, sp³-hybridized tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is invariably the chloride ion (Cl⁻).
The key difference lies in the rate of the initial attack. Due to the higher electrophilicity of the carbonyl carbon, the activation energy for the formation of the tetrahedral intermediate is generally lower for aryl chloroformates , leading to a faster reaction rate compared to alkyl chloroformates under identical conditions.
Caption: General Addition-Elimination mechanism for alkyl and aryl chloroformates.
The Ionization (SN1-type) Pathway
In highly ionizing and poorly nucleophilic solvents (e.g., fluoroalcohols), some chloroformates can react via a unimolecular ionization pathway.[11] This involves the slow, rate-determining departure of the chloride ion to form a highly reactive acylium ion intermediate ([RO-C=O]⁺), which is then rapidly captured by a nucleophile. This pathway is more favored for chloroformates that can form a stabilized carbocation upon potential decomposition of the acylium ion, such as benzyl or tertiary alkyl chloroformates. For most primary alkyl and aryl chloroformates, this mechanism is less significant than the addition-elimination route.[11]
Performance in Practice: Experimental Data and Protocols
The mechanistic principles discussed above translate directly into observable differences in reactivity and optimal reaction conditions.
Comparative Reactivity in N-Acylation
N-acylation to form amides and carbamates is a cornerstone reaction of chloroformates. Kinetic studies consistently show that aryl chloroformates are more reactive than their alkyl counterparts in these transformations. For instance, in reactions with quinuclidines in aqueous solution, the reactivity increases with the electron-withdrawing ability of the substituent on the phenyl ring (e.g., 4-nitrophenyl > 4-chlorophenyl > phenyl).[12] This provides direct experimental validation of the electronic effects discussed.
Table 1: Qualitative Comparison of Reactivity in Amine Acylation
| Feature | Alkyl Chloroformate (e.g., Ethyl Chloroformate) | Aryl Chloroformate (e.g., Phenyl Chloroformate) |
| Carbonyl Electrophilicity | Moderate | High |
| Relative Reactivity | Less Reactive | More Reactive |
| Common Use Case | Mixed anhydride formation for amide synthesis[13] | Direct carbamate formation, activated carbonates |
| Typical Reaction Conditions | Often requires low temperatures (-15 to 0 °C) to control reactivity and side reactions during mixed anhydride formation.[13] | Can often be run at room temperature due to higher stability and predictable reactivity.[14] |
Experimental Protocol 1: Amide Synthesis via Mixed Anhydride using Alkyl Chloroformate
This protocol demonstrates the use of an alkyl chloroformate to activate a carboxylic acid, forming a highly reactive mixed anhydride intermediate, which is then coupled with an amine.[13] The low temperatures are crucial to prevent side reactions, such as the disproportionation of the mixed anhydride.
Workflow: Mixed Anhydride Formation for Amide Synthesis
Caption: Workflow for amide synthesis using the mixed anhydride method.
Step-by-Step Methodology:
-
Acid Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the stirred solution to -15 °C using an appropriate cooling bath (e.g., salt-ice).
-
Base Addition: Add a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq), dropwise, ensuring the internal temperature remains below 0 °C.
-
Anhydride Formation: Add the alkyl chloroformate (e.g., isobutyl chloroformate) (1.05 eq) dropwise to the mixture. A precipitate (the tertiary amine hydrochloride salt) will form. Stir the resulting slurry for 15-30 minutes at -15 °C.[13]
-
Amine Addition: In a separate flask, dissolve the amine (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Reaction: Allow the reaction to stir at a low temperature for 1-2 hours before allowing it to warm to room temperature. Stir for an additional 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Experimental Protocol 2: Carbamate Synthesis using Phenyl Chloroformate
This protocol illustrates the direct reaction of a more reactive aryl chloroformate with an amine to form a stable carbamate. The reaction is often faster and can be performed under less stringent temperature control compared to the mixed anhydride method.
Step-by-Step Methodology:
-
Amine Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable solvent (e.g., DCM or THF) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Chloroformate Addition: Add phenyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with the organic solvent. Wash sequentially with water, 1 M HCl (to remove excess amine and base), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude carbamate by flash column chromatography.
Conclusion: Selecting the Right Reagent for the Job
The choice between an aryl and an alkyl chloroformate is a strategic decision guided by mechanistic understanding.
-
Alkyl Chloroformates are the reagents of choice for activating carboxylic acids in mixed anhydride-based amide couplings . Their moderate reactivity allows for the selective formation of the anhydride intermediate at low temperatures, minimizing side reactions. Benzyl chloroformate (Cbz-Cl), a specialized primary alkyl type, is a classic reagent for installing the Cbz amine protecting group.[1]
-
Aryl Chloroformates are generally more reactive and are ideal for the direct and efficient synthesis of carbamates and carbonates . Their higher stability makes them easier to handle, and their reactions often proceed rapidly under mild conditions.
By appreciating the subtle yet powerful influence of the oxygen substituent, chemists can harness the full synthetic potential of these versatile reagents, leading to more efficient, robust, and predictable chemical transformations in the laboratory and beyond.
References
[13] BenchChem (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. [5] National Center for Biotechnology Information (NCBI). Chloroformates Acute Exposure Guideline Levels. [2] National Academies of Sciences, Engineering, and Medicine (2012). Chapter: 2 Chloroformates Acute Exposure Guideline Levels. [1] Wikipedia. Chloroformate. [3] Google Patents. US6919471B2 - Process for preparing alkyl/aryl chloroformates. [11] D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. PMC - NIH. [6] U.S. Environmental Protection Agency (EPA). Acute Exposure Guideline Levels (AEGL) for Selected Airborne Chemicals: Volume 20. [4] Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. [14] ResearchGate. Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. [8] Brilliant. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. [12] ResearchGate. Kinetic and mechanistic study of the reactions of aryl chloroformates with quinuclidines. [9] Master Organic Chemistry. What Makes A Good Leaving Group?. [7] Khan Academy. Intro to Electronic Effects (& why should I care ?). YouTube. [10] Quora. Why is an alkoxy group a good leaving group?.
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- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxyphenyl Chloroformate
For researchers and professionals in drug development and chemical synthesis, the safe handling and disposal of reactive reagents is paramount. 2-Methoxyphenyl chloroformate, a valuable reagent in organic synthesis, is also classified as a hazardous material, necessitating a thorough understanding of its properties to mitigate risks. This guide provides an in-depth, procedural approach to the safe disposal of this compound, grounded in chemical principles and established safety protocols. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.
Understanding the Hazard: Chemical Profile of this compound
Before any handling or disposal, a comprehensive understanding of the hazards associated with this compound is essential. It is a corrosive, toxic, and moisture-sensitive compound.[1][2] Contact can cause severe burns to the skin and eyes, and inhalation of its vapors can be harmful.[1][2] Its reactivity with water and other nucleophiles is a critical consideration for its disposal.
Chloroformates, as a class of compounds, react with water to produce the corresponding alcohol, carbon dioxide, and hydrochloric acid.[3] This reaction can be vigorous and exothermic. The presence of moisture in the air is enough to cause degradation over time, leading to a buildup of corrosive HCl gas within the storage container.[2][3]
| Hazard Classification | Description |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] |
| Toxicity | Toxic if inhaled or swallowed.[4][5] |
| Reactivity | Reacts with water, alcohols, amines, and bases.[2][6] |
| Flammability | Flammable liquid and vapor.[1] |
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound is not merely about discarding the chemical; it's a systematic process of neutralization to render it non-hazardous, followed by appropriate disposal of the resulting waste stream. The following workflow outlines the essential stages of this process.
Caption: A logical workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of this compound, the selection and proper use of PPE are non-negotiable.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or laminate). | Prevents skin contact which can lead to severe burns. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergencies, a NIOSH-approved respirator with an organic vapor cartridge and an acid gas cartridge is necessary.[2] | Prevents inhalation of toxic and corrosive vapors. |
Neutralization Protocols: Rendering the Chemical Safe
The core of the disposal procedure is the chemical neutralization of this compound. This should be performed by trained personnel in a controlled laboratory setting. Below are two recommended methods.
Method A: Aqueous Base Neutralization
This method utilizes a mild aqueous base to hydrolyze the chloroformate into less hazardous compounds: 2-methoxyphenol, carbon dioxide, and sodium chloride. The use of a mild base like sodium bicarbonate is recommended over a strong base (e.g., NaOH) to control the reaction rate and prevent excessive heat generation.
Reaction: C₈H₇ClO₃ + 2NaHCO₃ → C₇H₈O₂ + 2CO₂ + NaCl + H₂O
Caption: Aqueous base neutralization of this compound.
Experimental Protocol:
-
Preparation: In a suitably sized beaker or flask equipped with a magnetic stirrer and placed in an ice bath, add a saturated aqueous solution of sodium bicarbonate.
-
Addition: Slowly and in small portions, add the this compound to the stirred sodium bicarbonate solution. The addition should be controlled to manage the effervescence (release of CO₂) and any temperature increase.
-
Reaction: Continue stirring the mixture at a low temperature (0-10 °C) for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Verification: The absence of a second organic layer and the cessation of gas evolution are indicators of a complete reaction. For a more rigorous check, a small aliquot of the aqueous layer can be carefully acidified with dilute HCl; the absence of effervescence indicates that all the bicarbonate has been consumed.
-
Waste Collection: The resulting aqueous solution, containing 2-methoxyphenol and sodium chloride, should be collected in a designated hazardous waste container.
Method B: Alcohol-Based Neutralization
This method involves reacting the chloroformate with an alcohol, such as ethanol, in the presence of a base to form a less hazardous carbonate ester. This can be a suitable alternative if an aqueous workup is not desired.
Reaction: C₈H₇ClO₃ + C₂H₅OH + (Base) → C₁₀H₁₂O₄ + (Base·HCl)
Experimental Protocol:
-
Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the this compound in an inert solvent like toluene.
-
Addition of Alcohol: Add an excess (at least 2 equivalents) of anhydrous ethanol to the solution.
-
Base Addition: Slowly add a non-nucleophilic base, such as triethylamine, to the stirred solution. The base will neutralize the HCl produced during the reaction.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (can be monitored by TLC).
-
Work-up: The resulting mixture can be washed with water to remove the triethylamine hydrochloride salt. The organic layer containing the diethyl carbonate of 2-methoxyphenol should be collected for disposal.
-
Waste Collection: The final organic solution should be placed in a designated non-halogenated solvent waste container.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[7]
-
Control Ignition Sources: As this compound is flammable, eliminate all potential ignition sources.[1][7]
-
Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the liquid.[7][8] Do not use combustible materials like paper towels or sawdust.
-
Collect and Neutralize: Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[8] The collected material can then be neutralized using one of the methods described above under controlled conditions.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials for proper disposal.
Final Disposal Considerations
The ultimate disposal of the neutralized waste must be conducted in compliance with local, state, and federal regulations.
-
Waste Characterization: The neutralized waste stream must be accurately characterized. For Method A, the waste will be an aqueous solution containing 2-methoxyphenol.[5][9] For Method B, it will be a non-halogenated organic solvent containing a carbonate ester.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. Never dispose of this compound or its neutralized byproducts down the drain.[9]
By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Lab Alley. How to Safely Dispose of Chloroform. Retrieved from [Link]
- 4-Methoxyphenyl chloroformate - SAFETY DATA SHEET. (n.d.).
-
Justia Patents. Preparation of aryl chloroformates. Retrieved from [Link]
- 2-Chlorophenyl chloroformate SDS. (n.d.).
-
Wikipedia. Chloroformate. Retrieved from [Link]
- Safety Data Sheet: Guaiacol. (n.d.).
-
Lab Alley. Safety Data Sheet: Guaiacol. Retrieved from [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).
-
Taylor & Francis. Chloroformate – Knowledge and References. Retrieved from [Link]
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform. (2015, March 26). Retrieved from a university environmental health and safety website.
- Google Patents. US5274164A - Preparation of aryl chloroformates.
- The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from a university chemistry department website.
- Google Patents. US3966786A - Method for producing chloroformates.
- BASF. Acid Chlorides and Chloroformates - Safety and Handling.
-
ResearchGate. Ethyl Chloroformate/Ethanol in Organic Synthesis. Part 2. A New Reagent for the Ring Fission of 2-(Substituted-thio)thiazolo(5,4-d) pyrimidinones. Retrieved from [Link]
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015, January 7). Retrieved from a university chemistry department website.
- Google Patents. US6919471B2 - Process for preparing alkyl/aryl chloroformates.
- Google Patents. WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
- Google Patents. CA2123973A1 - Method of decomposing an alkyl chloroformate.
Sources
- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 2. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
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- 6. carlroth.com [carlroth.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
